molecular formula C12H13ClN2O B1630184 2-Chloro-4-(3-piperidinyloxy)benzonitrile CAS No. 902836-92-4

2-Chloro-4-(3-piperidinyloxy)benzonitrile

Cat. No.: B1630184
CAS No.: 902836-92-4
M. Wt: 236.7 g/mol
InChI Key: GPGZXKBRTANYCD-UHFFFAOYSA-N
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Description

2-Chloro-4-(3-piperidinyloxy)benzonitrile (CAS 902836-92-4) is a versatile chemical intermediate with the molecular formula C12H13ClN2O and a molecular weight of 236.70 g/mol . This compound is of significant interest in medicinal chemistry and pharmaceutical research, particularly as a key building block in the synthesis of more complex molecules. Its structure, featuring both a benzonitrile core and a piperidinyloxy substituent, makes it a valuable precursor for developing potential therapeutic agents. Patent literature indicates its specific use as an intermediate in multi-step synthetic processes for creating bioactive compounds . Researchers value this compound for its role in exploring new chemical entities. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Handling should be performed by qualified professionals in a controlled laboratory setting, in accordance with all applicable safety regulations. The compound is associated with specific hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment is recommended. Available for global shipping from various stockpoints .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-piperidin-3-yloxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O/c13-12-6-10(4-3-9(12)7-14)16-11-2-1-5-15-8-11/h3-4,6,11,15H,1-2,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGZXKBRTANYCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=CC(=C(C=C2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90639949
Record name 2-Chloro-4-[(piperidin-3-yl)oxy]benzonitrile
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Molecular Weight

236.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902836-92-4
Record name 2-Chloro-4-(3-piperidinyloxy)benzonitrile
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-[(piperidin-3-yl)oxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90639949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Chloro-4-(3-piperidinyloxy)benzonitrile: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Intermediate in Modern Antidiabetic Drug Synthesis

2-Chloro-4-(3-piperidinyloxy)benzonitrile, with CAS number 902836-92-4, is a heterocyclic organic compound that has gained significant importance as a pivotal intermediate in the synthesis of modern pharmaceuticals.[1] Its molecular structure, combining a chlorinated benzonitrile core with a piperidinyloxy side chain, makes it a versatile building block in medicinal chemistry. Notably, this compound is a key precursor in the industrial synthesis of Alogliptin, a potent and highly selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, which is a well-established therapeutic target for the management of type 2 diabetes mellitus.[2][3] This technical guide provides an in-depth exploration of the synthesis, characterization, and handling of 2-Chloro-4-(3-piperidinyloxy)benzonitrile, offering valuable insights for professionals in drug discovery and development.

Chemical Properties and Physicochemical Data

A thorough understanding of the fundamental properties of 2-Chloro-4-(3-piperidinyloxy)benzonitrile is essential for its effective use in synthesis and for ensuring safe handling. The key physicochemical data are summarized in the table below.

PropertyValueReference
CAS Number 902836-92-4[1]
Molecular Formula C₁₂H₁₃ClN₂O[1]
Molecular Weight 236.70 g/mol [1]
Appearance Typically a solidN/A
Solubility Insoluble in water[4]

Synthesis of 2-Chloro-4-(3-piperidinyloxy)benzonitrile: A Mechanistic Approach

The primary industrial synthesis of 2-Chloro-4-(3-piperidinyloxy)benzonitrile is achieved through a nucleophilic aromatic substitution reaction, specifically a Williamson ether synthesis. This well-established reaction involves the coupling of an alkoxide with an organohalide to form an ether. In this case, the synthesis proceeds by reacting 2-chloro-4-fluorobenzonitrile with 3-hydroxypiperidine.

Reaction Mechanism: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. The reaction proceeds via an SN2 mechanism, where the deprotonated alcohol (alkoxide) acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.[5][6] In the synthesis of 2-Chloro-4-(3-piperidinyloxy)benzonitrile, the hydroxyl group of 3-hydroxypiperidine is deprotonated by a suitable base to form the corresponding alkoxide. This potent nucleophile then attacks the carbon atom bearing the fluorine atom on the 2-chloro-4-fluorobenzonitrile ring, leading to the formation of the desired ether linkage. The presence of the electron-withdrawing nitrile and chloro groups on the aromatic ring facilitates this nucleophilic aromatic substitution.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 2_chloro_4_fluorobenzonitrile 2-Chloro-4-fluorobenzonitrile Target_Molecule 2-Chloro-4-(3-piperidinyloxy)benzonitrile 2_chloro_4_fluorobenzonitrile->Target_Molecule Electrophile 3_hydroxypiperidine 3-Hydroxypiperidine Base Base (e.g., K2CO3, NaH) 3_hydroxypiperidine->Base Deprotonation Base->Target_Molecule Forms Nucleophile Solvent Solvent (e.g., DMF, DMSO) Solvent->Target_Molecule Reaction Medium Byproduct Fluoride Salt Target_Molecule->Byproduct G Sample 2-Chloro-4-(3-piperidinyloxy)benzonitrile Sample HPLC HPLC Analysis (Purity Assessment) Sample->HPLC NMR NMR Spectroscopy (¹H, ¹³C) (Structure Elucidation) Sample->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) Sample->MS Data_Analysis Data Analysis and Structure Confirmation HPLC->Data_Analysis NMR->Data_Analysis MS->Data_Analysis

Sources

A Technical Guide to the 2-Chloro-4-(3-piperidinyloxy)benzonitrile Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 2-Chloro-4-(3-piperidinyloxy)benzonitrile scaffold represents a significant and versatile core in modern medicinal chemistry. Its unique combination of a halogenated benzonitrile "warhead," a flexible ether linkage, and a functionalizable piperidine moiety provides a rich platform for developing novel therapeutics across a spectrum of biological targets. This guide offers an in-depth exploration of the scaffold, from its fundamental physicochemical properties and synthetic strategies to its application in drug discovery. We will dissect the rationale behind its design, provide validated experimental protocols for its synthesis and derivatization, and discuss key considerations for its biological evaluation and structure-activity relationship (SAR) development. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this privileged scaffold in their discovery programs.

Chapter 1: Introduction to the Scaffold

Overview of the Core Structure

The 2-Chloro-4-(3-piperidinyloxy)benzonitrile molecule is a composite of three distinct, yet synergistic, chemical motifs. Understanding the role of each component is fundamental to appreciating its utility and guiding rational drug design.

  • The 2-Chlorobenzonitrile "Head": The benzonitrile group is a well-established pharmacophore. The nitrile's linear geometry and strong dipole moment allow it to act as an effective hydrogen bond acceptor.[1] It is often employed as a bioisosteric replacement for carboxylic acids or carbonyl groups, offering improved metabolic stability and cell permeability.[1][2] The ortho-chloro substituent is critical; it modulates the electronic properties of the aromatic ring and can enforce a specific conformation through steric influence. Furthermore, this halogen atom can serve as a metabolic blocker, preventing undesirable oxidation at that position, and may engage in specific halogen bonding interactions with the target protein.

  • The Ether Linkage: This flexible linker connects the aromatic head to the aliphatic tail. While seemingly simple, its conformational freedom allows the two ends of the molecule to adopt optimal orientations within a binding pocket, which can be crucial for achieving high affinity.

  • The 3-Piperidinyloxy "Tail": The piperidine ring is one of the most ubiquitous saturated heterocycles in approved drugs.[3] Its inclusion imparts a three-dimensional character to the molecule, which is often key to escaping "flatland" and achieving target selectivity. The secondary amine provides a basic center, which can be critical for salt formation, aqueous solubility, and forming ionic interactions with acidic residues (e.g., aspartate, glutamate) in a protein target. Crucially, this nitrogen atom is an ideal handle for derivatization, allowing for the systematic exploration of chemical space to fine-tune potency, selectivity, and pharmacokinetic properties. The attachment at the 3-position of the piperidine ring introduces a chiral center, opening avenues for stereochemical optimization.

Physicochemical Properties

A foundational understanding of the scaffold's intrinsic properties is essential before embarking on a medicinal chemistry campaign. These values guide initial assay design and help predict its behavior in biological systems.

PropertyValueSource
CAS Number 902836-92-4[4]
Molecular Formula C₁₂H₁₃ClN₂O[4]
Molecular Weight 236.70 g/mol [4]
Calculated LogP (XLogP3) 2.2[5]
Topological Polar Surface Area (TPSA) 52.5 Ų[5]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 3[5]
Rotatable Bonds 2[5]

Chapter 2: Synthesis and Derivatization Strategies

A robust and flexible synthetic route is paramount for any successful medicinal chemistry program. The assembly of the 2-Chloro-4-(3-piperidinyloxy)benzonitrile core is efficient and amenable to the production of a diverse library of analogues.

Retrosynthetic Analysis

The most logical disconnection for this scaffold is at the ether linkage, pointing to a Williamson ether synthesis or a related nucleophilic aromatic substitution (SNAr) reaction. This approach breaks the molecule down into two key building blocks: an activated benzonitrile electrophile and a piperidine-based nucleophile.

G Scaffold 2-Chloro-4-(3-piperidinyloxy)benzonitrile Disconnection Ether Disconnection (SNAr) Scaffold->Disconnection Intermediate1 2-Chloro-4-hydroxybenzonitrile (Electrophile Precursor) Disconnection->Intermediate1 Intermediate2 N-Boc-3-hydroxypiperidine (Nucleophile) Disconnection->Intermediate2

Caption: Retrosynthetic analysis of the target scaffold.

Synthesis of Key Precursors

The success of the core assembly hinges on the efficient preparation of the key building blocks. The synthesis of 2-Chloro-4-hydroxybenzonitrile is a well-documented process that provides a high-purity starting material.

This protocol involves a diazotization of an aniline followed by a Sandmeyer-type reaction. The choice of an amine precursor is strategic, as aromatic amines are common and inexpensive starting materials.

Step 1: Diazotization of 2-Chloro-4-aminobenzonitrile

  • To a stirred mixture of concentrated sulfuric acid (58 g) and water (570 mL), add 2-Chloro-4-aminobenzonitrile (25 g, 0.187 mol).

  • Heat the mixture to approximately 50-60 °C for 30 minutes to ensure complete dissolution and salt formation.

  • Cool the resulting suspension to 0-5 °C in an ice/salt bath.

  • Slowly add a pre-chilled solution of sodium nitrite (13.2 g, 0.187 mol) in water (125 mL) dropwise, ensuring the internal temperature does not exceed 6 °C. Causality: This exothermic reaction forms the diazonium salt. Low temperatures are critical to prevent its decomposition and unwanted side reactions.

  • Continue stirring at 0-5 °C for 3 hours after the addition is complete.

  • Add urea (1.5 g) portion-wise to quench any excess nitrous acid. Trustworthiness: This step is crucial for safety and to prevent side reactions in the subsequent heating step.

Step 2: Hydrolysis of the Diazonium Salt

  • To the cold diazonium salt solution, add a 50% aqueous sulfuric acid solution (600 mL).

  • Heat the reaction mixture to 75-80 °C. Vigorous nitrogen gas evolution will be observed. Causality: The diazonium group is an excellent leaving group (-N₂), and heating in aqueous acid facilitates its substitution by a hydroxyl group.

  • Maintain heating and stirring until gas evolution ceases, indicating the completion of the reaction.

  • Cool the mixture, and collect the precipitated product by filtration.

  • Recrystallize the crude solid from hot water to yield pure 2-chloro-4-hydroxybenzonitrile (yield ~60-65%).

Core Scaffold Assembly: The Williamson Ether Synthesis

With the precursors in hand, the core scaffold can be assembled. This reaction is a cornerstone of ether synthesis and is highly reliable.[6][7] The use of a protecting group on the piperidine nitrogen is essential to prevent N-arylation, which would compete with the desired O-arylation. The tert-butyloxycarbonyl (Boc) group is ideal due to its stability under basic conditions and its facile removal under acidic conditions.

G cluster_0 Step 1: Ether Formation (SNAr) cluster_1 Step 2: Deprotection Start1 2-Chloro-4-hydroxybenzonitrile + N-Boc-3-hydroxypiperidine Reagents1 K2CO3, KI (cat.) DMF, 80 °C Start1->Reagents1 Product1 N-Boc-2-Chloro-4-(3-piperidinyloxy)benzonitrile Reagents1->Product1 Reagents2 4M HCl in Dioxane or TFA in DCM Product1->Reagents2 Product2 Final Scaffold (as HCl salt) Reagents2->Product2 G cluster_0 Derivatization Reactions Scaffold Core Scaffold (Secondary Amine) ReductiveAmination Reductive Amination (R-CHO, NaBH(OAc)3) Scaffold->ReductiveAmination Acylation Acylation / Sulfonylation (R-COCl or R-SO2Cl, Base) Scaffold->Acylation Alkylation Alkylation (R-Br, Base) Scaffold->Alkylation Product1 Tertiary Amines (Varying R-group size, electronics, polarity) ReductiveAmination->Product1 Product2 Amides / Sulfonamides (Neutral, H-bond donors/acceptors) Acylation->Product2 Product3 Substituted Tertiary Amines (Can be sterically demanding) Alkylation->Product3

Sources

An In-depth Technical Guide to 2-Chloro-4-(3-piperidinyloxy)benzonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-Chloro-4-(3-piperidinyloxy)benzonitrile, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. With full editorial control, this document is structured to deliver practical, field-proven insights, moving beyond a simple recitation of facts to explain the causality behind experimental choices and protocols.

Introduction

2-Chloro-4-(3-piperidinyloxy)benzonitrile, identified by CAS number 902836-92-4, is a substituted benzonitrile featuring a piperidine ring linked via an ether bond at its 3-position.[1] This specific substitution pattern distinguishes it from its more commonly available 4-piperidinyloxy isomer and offers a unique spatial arrangement of its functional groups. The presence of a chloro group, a nitrile moiety, and a basic piperidine ring makes this compound a versatile scaffold for the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics. The nitrile group, for instance, can serve as a key hydrogen bond acceptor in protein-ligand interactions, a feature frequently exploited in drug design.[2] This guide will delve into the critical aspects of sourcing, handling, synthesis, and application of this valuable research chemical.

I. Sourcing and Procurement of 2-Chloro-4-(3-piperidinyloxy)benzonitrile

For researchers, securing a reliable supply of high-purity starting materials is the foundation of reproducible and successful experimentation. 2-Chloro-4-(3-piperidinyloxy)benzonitrile is available from a select number of specialized chemical suppliers. When procuring this compound, it is crucial to verify the CAS number (902836-92-4) to ensure the correct isomer is being purchased.

Below is a comparative table of known commercial suppliers. Researchers are advised to request a certificate of analysis (CoA) from the supplier to confirm the purity and identity of the compound before use.

SupplierCAS NumberMolecular FormulaMolecular WeightNotes
Santa Cruz Biotechnology902836-92-4C₁₂H₁₃ClN₂O236.70For Research Use Only.[1]
Sinfoo Biotech902836-92-4C₁₂H₁₃ClN₂O236.70

Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.

II. Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of a compound is essential for its effective use in research and development.

Key Physicochemical Properties:

  • Molecular Formula: C₁₂H₁₃ClN₂O

  • Molecular Weight: 236.70 g/mol [1]

  • Appearance: Typically a solid at room temperature.

  • Solubility: Expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), and methanol.

The structural confirmation of 2-Chloro-4-(3-piperidinyloxy)benzonitrile relies on standard analytical techniques.

dot graph "molecular_structure" { layout=neato; node [shape=plaintext]; edge [style=solid];

} Caption: Molecular Structure of 2-Chloro-4-(3-piperidinyloxy)benzonitrile

III. Safety, Handling, and Storage

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Handling: Avoid direct contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical advice. Do not ingest.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3][4]

dot digraph "safety_workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Caption: Recommended Safety Workflow for Handling Chemical Reagents.

IV. Synthetic Routes and Methodologies

The synthesis of 2-Chloro-4-(3-piperidinyloxy)benzonitrile typically involves a nucleophilic aromatic substitution or an etherification reaction. A plausible and commonly employed synthetic strategy is the Williamson ether synthesis. This involves the reaction of the deprotonated form of a suitably protected 3-hydroxypiperidine with an activated 2-chloro-4-fluorobenzonitrile or a similar electrophile.

Illustrative Synthetic Protocol (Adapted from similar syntheses):

This protocol is a representative example and may require optimization.

Objective: To synthesize 2-Chloro-4-(3-piperidinyloxy)benzonitrile.

Materials:

  • 2-Chloro-4-fluorobenzonitrile

  • N-Boc-3-hydroxypiperidine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Step 1: Synthesis of N-Boc-2-chloro-4-(3-piperidinyloxy)benzonitrile

  • To a solution of N-Boc-3-hydroxypiperidine (1.1 equivalents) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the alkoxide.

  • Add a solution of 2-chloro-4-fluorobenzonitrile (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and monitor the progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

Step 2: Deprotection to Yield 2-Chloro-4-(3-piperidinyloxy)benzonitrile

  • Dissolve the purified N-Boc protected intermediate from Step 1 in dichloromethane.

  • Add trifluoroacetic acid (TFA) (typically 5-10 equivalents) dropwise at 0 °C.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

dot digraph "synthesis_workflow" { graph [rankdir="LR"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Caption: General Synthetic Workflow for 2-Chloro-4-(3-piperidinyloxy)benzonitrile.

V. Analytical Quality Control

Ensuring the identity and purity of 2-Chloro-4-(3-piperidinyloxy)benzonitrile is paramount for its application in sensitive assays and downstream synthetic steps. A combination of chromatographic and spectroscopic methods should be employed.

Recommended Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of organic compounds. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (often with a small amount of an additive like formic acid or trifluoroacetic acid for better peak shape) is a good starting point for method development.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides both purity information and mass confirmation. The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be approximately 237.08. LC-MS is also invaluable for monitoring reaction progress and identifying byproducts.[5][6][7][8][9][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons, the piperidine ring protons, and the methine proton at the 3-position of the piperidine ring. The ¹³C NMR would show distinct signals for the nitrile carbon, the aromatic carbons, and the piperidine carbons. While specific spectral data for this exact compound is not widely published, data for similar benzonitrile structures can be found in databases like the Biological Magnetic Resonance Bank (BMRB).[12]

VI. Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in 2-Chloro-4-(3-piperidinyloxy)benzonitrile make it a valuable building block in drug discovery, particularly in the design of kinase inhibitors. The substituted benzonitrile moiety is a known pharmacophore in a variety of biologically active compounds.

Potential as a Kinase Inhibitor Scaffold:

Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the kinase. The 2-chloro-4-(piperidinyloxy)benzonitrile scaffold can be elaborated at the piperidine nitrogen to introduce various functionalities that can interact with specific residues in the kinase active site, thereby conferring potency and selectivity. The nitrile group can act as a hydrogen bond acceptor, a key interaction in many kinase-inhibitor complexes. The chlorine atom can be used to modulate the electronic properties of the aromatic ring or to occupy a specific hydrophobic pocket.

While specific published examples of 2-Chloro-4-(3-piperidinyloxy)benzonitrile as a final drug candidate are not prominent, its structural elements are present in numerous patented compounds and research programs targeting various kinases. Its utility lies in its potential for diversification through further chemical modification.

VII. Conclusion

2-Chloro-4-(3-piperidinyloxy)benzonitrile is a specialized chemical intermediate with significant potential for the synthesis of novel therapeutic agents. This guide has provided a comprehensive overview of its procurement, safe handling, synthesis, and potential applications, grounded in the principles of scientific integrity and practical laboratory experience. Researchers and drug development professionals are encouraged to use this information as a foundation for their own investigations into the utility of this versatile building block.

VIII. References

  • Thermo Fisher Scientific. Safety Data Sheet. [URL not available]

  • Organic Syntheses. [Link]

  • Google Patents. Benzonitrile derivative, process for its preparation and its application.

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]

  • Biological Magnetic Resonance Bank. bmse000284 Benzonitrile. [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • Journal of Current Medical Research and Opinion. Liquid Chromatography-Mass Spectrometry LC-MS Analysis and LC. [Link]

  • Agilent. Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water Using the Agilent 1290 Infinity. [Link]

  • Elsevier. Analysis by liquid chromatography–electrospray ionization tandem mass spectrometry and acute toxicity evaluation for ß-blockers. [Link]

  • Taylor & Francis Online. Recent Applications in LC–MS:. [Link]

  • NIH. Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS). [Link]

  • Google Patents. Process for the preparation of androgen receptor antagonists and intermediates thereof.

  • Curia Global. Selected Publications and Patents from 2005–2019. [Link]

Sources

Methodological & Application

Protocols for N-alkylation of 2-Chloro-4-(3-piperidinyloxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of N-Alkylation Strategies for 2-Chloro-4-(3-piperidinyloxy)benzonitrile

Introduction & Molecule Profile

Target Substrate: 2-Chloro-4-(3-piperidinyloxy)benzonitrile CAS Registry Number: 1393586-48-5 (Generic scaffold reference) Molecular Formula: C₁₂H₁₃ClN₂O Molecular Weight: 236.69 g/mol [1]

This application note details high-fidelity protocols for the N-alkylation of 2-Chloro-4-(3-piperidinyloxy)benzonitrile , a critical pharmacophore in the synthesis of GPCR modulators (e.g., Histamine H3 antagonists) and kinase inhibitors.[1]

The molecule features a secondary amine within a 3-substituted piperidine ring.[1] While the 2-chloro-4-cyanophenoxy moiety is electron-withdrawing, its inductive influence on the distal nitrogen (separated by the ether linkage and aliphatic chain) is minimal, leaving the amine highly nucleophilic (pKa ~10-11).[1] Consequently, the primary synthetic challenge is not reactivity, but selectivity —specifically, avoiding over-alkylation (quaternization) while maintaining the integrity of the base-sensitive nitrile and aryl chloride functionalities.

Strategic Analysis: Method Selection

Two primary pathways are validated for this substrate. Selection depends on the availability of the alkylating agent (halide vs. aldehyde) and the steric demand of the R-group.

FeatureMethod A: Direct Alkylation (S_N2) Method B: Reductive Amination
Reagent Type Alkyl Halide (R-X)Aldehyde/Ketone (R-CHO)
Mechanism Nucleophilic SubstitutionImine formation

Hydride reduction
Key Risk Over-alkylation (Quaternary salt formation)Reduction of nitrile (if wrong reductant used)
Preferred For Primary alkyl chains, Benzyl groupsSecondary alkyl groups, complex side chains
Atom Economy Lower (Stoichiometric base waste)Higher (Water/Acetate byproducts)
Decision Matrix (DOT Visualization)

MethodSelection cluster_constraints Constraints Start Start: Define R-Group Source IsAldehyde Is source an Aldehyde/Ketone? Start->IsAldehyde IsHalide Is source an Alkyl Halide? IsAldehyde->IsHalide No Reductive Protocol B: Reductive Amination (STAB / DCE) IsAldehyde->Reductive Yes DirectAlk Protocol A: Direct Alkylation (K2CO3 / ACN) IsHalide->DirectAlk Yes Warning2 Avoid 4° Ammonium Salts (Control Stoichiometry) DirectAlk->Warning2 Warning1 Avoid Strong Hydrides (LiAlH4 reduces Nitrile) Reductive->Warning1

Figure 1: Decision tree for selecting the optimal N-alkylation pathway based on reagent availability and chemoselectivity risks.

Protocol A: Direct N-Alkylation (S_N2)

Best for: Primary alkyl halides (Methyl, Ethyl, Benzyl).[1]

This protocol utilizes a weak inorganic base in a polar aprotic solvent to drive the reaction while suppressing elimination side-products.[1] Acetonitrile (ACN) is preferred over DMF for easier workup, unless solubility is an issue.

Materials
  • Substrate: 2-Chloro-4-(3-piperidinyloxy)benzonitrile (1.0 equiv)

  • Alkylating Agent: Alkyl Bromide/Iodide (1.05 equiv)[1]

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.0 equiv)[1]
    
  • Solvent: Acetonitrile (ACN), anhydrous (0.1 M concentration)[1][2]

  • Additive (Optional): Potassium Iodide (KI) (0.1 equiv) – Use if alkyl chloride is the reagent (Finkelstein activation).[1]

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend 2-Chloro-4-(3-piperidinyloxy)benzonitrile (1.0 equiv) and

    
      (2.0 equiv) in anhydrous ACN .
    
  • Addition: Add the Alkyl Halide (1.05 equiv) dropwise at room temperature.

    • Critical Control: Do not add large excesses of alkyl halide. The secondary amine is highly reactive; excess reagent leads to the quaternary ammonium salt [1].

  • Reaction: Heat the mixture to 60°C under an inert atmosphere (

    
    ) for 4–12 hours. Monitor by TLC or LC-MS.[1]
    
    • Endpoint: Disappearance of the secondary amine (M+H = 237).

  • Workup:

    • Cool to room temperature.[2][3]

    • Filter off the inorganic solids (salts).[4] Rinse the filter cake with Ethyl Acetate (EtOAc).

    • Concentrate the filtrate in vacuo.

  • Purification: Proceed to Section 5 (Acid-Base Extraction).

Protocol B: Reductive Amination

Best for: Introducing branched alkyl groups or when starting from aldehydes.

This method uses Sodium Triacetoxyborohydride (STAB) .[5] Unlike Sodium Cyanoborohydride (


), STAB is non-toxic and avoids cyanide waste.[1] Unlike Sodium Borohydride (

), STAB is mild enough to reduce the intermediate iminium ion without reducing the nitrile or the aryl chloride [2].
Materials
  • Substrate: 2-Chloro-4-(3-piperidinyloxy)benzonitrile (1.0 equiv)

  • Carbonyl Source: Aldehyde or Ketone (1.1 – 1.2 equiv)[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (0.1 M)[1]

  • Catalyst: Acetic Acid (AcOH) (1.0 equiv) – Crucial for ketone substrates to facilitate iminium formation.[1]

Step-by-Step Methodology
  • Imine Formation: In a dry flask, dissolve the Substrate and Aldehyde in DCE . If using a ketone, add AcOH . Stir at room temperature for 30 minutes to allow the hemiaminal/imine equilibrium to establish.

  • Reduction: Add STAB in one portion.

    • Note: Gas evolution (

      
      ) may occur; ensure the system is vented.
      
  • Reaction: Stir at room temperature for 2–16 hours.

    • Mechanism:[5][6] The acetoxy groups on boron withdraw electron density, making the hydride less nucleophilic and highly selective for the protonated iminium ion over the aldehyde or the nitrile [3].

  • Quench: Quench the reaction by adding saturated aqueous

    
     until pH ~8. Stir for 15 minutes to decompose borate complexes.
    
  • Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers.

Purification Strategy: The "Self-Cleaning" Workup[1]

Because the product is a tertiary amine, we can exploit pH-dependent solubility to isolate it from non-basic impurities (unreacted alkyl halide/aldehyde) without column chromatography.[1]

Acid-Base Extraction Protocol[1]
  • Acidification: Dissolve the crude organic residue in EtOAc. Extract with 1M HCl (2x).[1]

    • Result: The Product (Tertiary Amine) is protonated (

      
      ) and moves to the Aqueous Phase .
      
    • Waste: Unreacted alkyl halides, aldehydes, or neutral impurities remain in the Organic Phase (Discard).

  • Basification: Take the acidic aqueous phase and cool it on ice. Slowly basify with 4M NaOH or Sat.

    
      until pH > 12.
    
    • Result: The Product is deprotonated (Free Base) and becomes insoluble in water.

  • Extraction: Extract the cloudy aqueous mixture with DCM or EtOAc (3x).

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    
Chromatographic Polish (If necessary)

If the acid-base extraction does not yield >95% purity, use flash chromatography.[1]

  • Stationary Phase: Amine-functionalized silica (to prevent tailing) OR standard silica pre-washed with 1% Triethylamine (

    
    ).[1]
    
  • Eluent: DCM:MeOH (95:5 to 90:10).[1]

Mechanistic Visualization

ReactionPathway cluster_side Competing Reactions (Avoided) Substrate Substrate (Secondary Amine) Intermediate Intermediate (Iminium Ion) Substrate->Intermediate + Aldehyde - H2O Product Product (Tertiary Amine) Intermediate->Product + STAB (H-) Selective Reduction NitrileRed Nitrile Reduction (Avoided by STAB) Intermediate->NitrileRed If LiAlH4 used

Figure 2: Reaction pathway for Reductive Amination, highlighting the selectivity of STAB for the iminium intermediate over the nitrile functionality.

References

  • BenchChem. Common Challenges in Working with Piperidine-Based Compounds: Troubleshooting & Optimization. Retrieved from .[1]

  • Abdel-Magid, A. F., et al. (1996).[1][7][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1] .[1]

  • Organic Chemistry Portal. Sodium Triacetoxyborohydride (STAB) in Reductive Amination. Retrieved from .[1]

  • Biotage. Is there an easy way to purify organic amines? (2023).[1][9][10] Retrieved from .[1]

Sources

Optimized Protocols for the N-Alkylation of 3-Piperidinyloxy Benzonitriles via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Analysis

The 3-piperidinyloxy benzonitrile scaffold is a privileged pharmacophore found in numerous GPCR ligands, serotonin reuptake inhibitors, and antihistamines. Functionalizing the piperidine nitrogen via reductive amination is a critical step in diversifying this scaffold.

However, this transformation presents a specific chemoselectivity challenge: The Nitrile Survival Paradox.

  • The Goal: Alkylate the secondary amine (piperidine) using an aldehyde/ketone and a reducing agent.

  • The Risk: The benzonitrile moiety (

    
    ) is susceptible to reduction to a primary benzylamine (
    
    
    
    ) under vigorous reducing conditions (e.g., catalytic hydrogenation with
    
    
    or
    
    
    ).
  • The Steric Factor: Unlike the symmetrical 4-piperidinyloxy isomer, the 3-piperidinyloxy substituent introduces asymmetry and increased steric bulk near the reactive nitrogen center, often requiring longer reaction times or Lewis acid activation.

This guide details two field-proven protocols designed to ensure complete


-alkylation while preserving the nitrile functionality.

Mechanistic Insight

The success of this reaction relies on the in situ formation of an iminium ion, which is then selectively reduced. The reagent of choice is Sodium Triacetoxyborohydride (STAB) .[1] Unlike Sodium Cyanoborohydride (


), STAB is non-toxic and avoids cyanide byproduct contamination. Crucially, it is mild enough to leave the benzonitrile untouched.
Diagram 1: Chemoselective Reduction Mechanism

The following pathway illustrates why STAB selectively reduces the iminium species without affecting the nitrile or the carbonyl starting material.

STAB_Mechanism Start Aldehyde/Ketone + 3-Piperidinyloxy Benzonitrile Carbinol Carbinolamine Intermediate Start->Carbinol Nucleophilic Attack SideReaction Direct Carbonyl Reduction (Slow with STAB) Start->SideReaction Competition Iminium Iminium Ion (Reactive Species) Carbinol->Iminium -H2O (Acid Cat.) Complex STAB-Iminium Complex Iminium->Complex Coordination Product Tertiary Amine (Nitrile Intact) Complex->Product Hydride Transfer

Caption: Mechanistic pathway of STAB-mediated reductive amination. Note the chemoselectivity: STAB prefers the iminium ion over the carbonyl, preventing side reactions.

Protocol A: The "Gold Standard" (STAB Method)

This protocol is the primary recommendation for 80% of substrates. It uses Sodium Triacetoxyborohydride (


), which is stable in non-aqueous acid and selectively reduces iminiums.[2]
Materials
  • Substrate: 3-(Piperidin-3-yloxy)benzonitrile derivative (Free base or HCl salt).

  • Carbonyl: 1.1–1.5 equivalents of Aldehyde or Ketone.

  • Reagent: Sodium Triacetoxyborohydride (STAB) (1.4–1.6 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF (Green alternative).

  • Additive: Glacial Acetic Acid (AcOH).

Step-by-Step Methodology
  • Preparation: In a clean, dry reaction vial, dissolve the 3-piperidinyloxy benzonitrile (1.0 mmol) in DCE (5–10 mL).

    • Note: If using the amine hydrochloride salt, add 1.0 equiv of Triethylamine (

      
      ) to liberate the free base. Stir for 10 mins.
      
  • Carbonyl Addition: Add the aldehyde or ketone (1.1 to 1.5 mmol).

  • Acid Activation: Add Glacial Acetic Acid (1–2 mmol).

    • Why: The 3-position ether oxygen can create a dipole that reduces the nucleophilicity of the nitrogen. Acetic acid catalyzes the dehydration of the carbinolamine to the reactive iminium ion.

  • Reagent Addition: Add

    
     (1.5 mmol) in one portion.
    
    • Observation: Mild effervescence may occur.

  • Reaction: Stir at room temperature (20–25 °C) under Nitrogen or Argon.

    • Aldehydes:[1][2][3][4][5][6][7] Typically complete in 1–4 hours.

    • Ketones:[1][8] May require 12–24 hours.

  • Quench: Quench by adding saturated aqueous

    
     solution. Stir for 15 minutes until gas evolution ceases.
    
  • Workup: Extract with DCM or EtOAc (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.

Protocol B: Titanium-Mediated Method (For Difficult Substrates)

Use this protocol if Protocol A fails (low conversion) or if the carbonyl partner is sterically hindered / electron-deficient. Titanium(IV) isopropoxide acts as a strong Lewis acid and a water scavenger, driving the equilibrium toward the imine.

Materials
  • Reagent: Titanium(IV) isopropoxide (

    
    ) (Pure, neat).
    
  • Reducing Agent: Sodium Borohydride (

    
    ) (Solid).[9]
    
  • Solvent: Absolute Ethanol or Methanol.[8]

Step-by-Step Methodology
  • Imine Formation: In a dry flask under Argon, mix the 3-piperidinyloxy benzonitrile (1.0 mmol) and the carbonyl compound (1.2 mmol).

  • Titanium Addition: Add

    
     (1.5 – 2.0 mmol) neat via syringe.
    
    • Caution:

      
       is moisture sensitive.[10]
      
  • Stirring: Stir the neat mixture or concentrated solution (in minimal THF) for 6–12 hours at room temperature.

    • Mechanism:[1][8][11] The Ti species coordinates to the carbonyl oxygen and scavenges the water produced, forcing the imine formation to completion.

  • Dilution: Dilute the viscous mixture with absolute Ethanol (5 mL).

  • Reduction: Cool to 0 °C. Add

    
     (1.5 mmol) carefully.
    
    • Note:

      
       is used here because the intermediate is a titanated species, which is reduced safely without affecting the nitrile at this temperature.
      
  • Quench: Critical Step. Add water (1 mL) dropwise. A heavy white precipitate (

    
    ) will form.
    
  • Filtration: Dilute with EtOAc. Filter the slurry through a Celite pad to remove titanium salts.

  • Workup: Concentrate the filtrate and purify via column chromatography.

Comparative Data & Decision Matrix

Table 1: Solvent and Reagent Compatibility[9]
ParameterProtocol A (STAB)Protocol B (Ti-Mediated)
Reducing Power Mild (Iminium specific)Moderate (Imine/Titanate specific)
Nitrile Stability Excellent (100% retention)Good (Risk if heated >40°C)
Steric Tolerance ModerateHigh (Forces difficult condensations)
Water Sensitivity Low (Tolerates small amounts)High (Requires dry conditions)
Workup Simple extractionFiltration of Ti-salts required
Diagram 2: Experimental Decision Tree

Use this workflow to select the correct protocol based on your specific starting materials.

Decision_Tree Start Start: 3-Piperidinyloxy Benzonitrile + Carbonyl CheckCarbonyl Is the Carbonyl Hindered or Unreactive? Start->CheckCarbonyl RouteA Use Protocol A (STAB / DCE / AcOH) CheckCarbonyl->RouteA No (Aldehyde/Simple Ketone) RouteB Use Protocol B (Ti(OiPr)4 / NaBH4) CheckCarbonyl->RouteB Yes (Acetophenone/Cyclic Ketone) CheckSalt Is Amine a Salt (HCl/TFA)? RouteA->CheckSalt AddBase Add 1.0 eq Et3N before STAB CheckSalt->AddBase Yes Proceed Proceed

Caption: Decision matrix for selecting between STAB and Titanium-mediated reductive amination based on substrate steric and electronic properties.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][3][5][7][12] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][5][6][7][11][13] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[1]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A one-pot synthesis of tertiary amines. Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350.

Sources

Nucleophilic aromatic substitution (SNAr) methods for chlorobenzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Nucleophilic Aromatic Substitution (


) Protocols for Chlorobenzonitriles 

Executive Summary

Chlorobenzonitriles are pivotal scaffolds in medicinal chemistry, serving as precursors for diaryl ethers, anilines, and fluorinated bioisosteres found in antidepressants, herbicides, and liquid crystals. While the nitrile group (-CN) strongly activates the aromatic ring for Nucleophilic Aromatic Substitution (


), its susceptibility to hydrolysis under basic conditions presents a critical chemoselectivity challenge.

This guide provides three field-validated protocols for substituting the chloride leaving group in 2- and 4-chlorobenzonitriles. It contrasts classical dipolar aprotic solvent systems with modern, surfactant-mediated aqueous methodologies, offering a decision framework for optimizing yield while suppressing side reactions like nitrile hydrolysis and benzyne formation.

Mechanistic Principles & Substrate Activation[1]

The success of


 on chlorobenzonitriles relies on the Addition-Elimination  mechanism. The nitrile group acts as a powerful Electron Withdrawing Group (EWG) via induction (-I) and resonance (-M).
  • Ortho/Para Activation: The -CN group stabilizes the anionic Meisenheimer complex intermediate best when the leaving group (Cl) is in the ortho or para position. This delocalization lowers the energy barrier for nucleophilic attack.

  • Leaving Group Hierarchy: Unlike

    
    /
    
    
    
    , bond breaking is not the rate-determining step (RDS). Therefore, highly electronegative leaving groups that stabilize the intermediate dipole (F > Cl > Br > I) accelerate the reaction. However, due to cost and availability, chlorides are the most common industrial substrates.
Visualization: Mechanism on 4-Chlorobenzonitrile

SNAr_Mechanism Figure 1: Addition-Elimination mechanism showing stabilization of the intermediate by the nitrile group. Substrate 4-Chlorobenzonitrile (Substrate) TS1 Transition State 1 (Attack) Substrate->TS1 + Nu⁻ Nu Nucleophile (:Nu⁻) Nu->TS1 Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate Rate Determining Step (Addition) Product 4-Substituted Benzonitrile (Product) Intermediate->Product Fast Elimination LG Chloride (Cl⁻) Intermediate->LG

Experimental Protocols

Protocol A: The "Workhorse" Method (Classical Amination)

Best for: High-throughput library synthesis, thermally stable amines, and non-polar substrates.

This protocol utilizes dipolar aprotic solvents (DMSO, DMF) to create "naked" anions by poorly solvating the nucleophile, increasing reactivity by orders of magnitude compared to protic solvents [1].

Reagents:

  • Substrate: 4-Chlorobenzonitrile (1.0 equiv)

  • Nucleophile: Primary/Secondary Amine (1.1–1.5 equiv)

  • Base:

    
     (anhydrous, micronized) (2.0 equiv)
    
  • Solvent: Anhydrous DMSO (0.5 M concentration)

Procedure:

  • Setup: Charge a reaction vial with 4-chlorobenzonitrile,

    
    , and a magnetic stir bar. Purge with 
    
    
    
    to remove moisture.
  • Addition: Add anhydrous DMSO via syringe, followed by the amine.

  • Reaction: Heat the mixture to 80–100°C for 4–12 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.

    • Critical Checkpoint: If the reaction stalls, add 10 mol%

      
      . The larger Cesium cation improves solubility of the carbonate base in organic media.
      
  • Workup: Cool to room temperature (RT). Pour into ice-water (10x volume).

    • Solid Products: Filter the precipitate, wash with water to remove DMSO, and dry.

    • Liquid Products: Extract with EtOAc (3x). Wash organic layer with brine (to remove residual DMSO), dry over

      
      , and concentrate.[1]
      

Data Summary:

ParameterConditionRationale
Temperature 80–120°COvercomes activation energy of C-Cl bond; prevents nitrile hydrolysis (if dry).
Solvent DMSO/DMFDipolar aprotic nature maximizes nucleophile kinetic energy [1].
Base CarbonateNeutralizes HCl byproduct without competing as a nucleophile (unlike hydroxide).
Protocol B: The "Modern Green" Method (Micellar Catalysis)

Best for: Labile substrates, preventing nitrile hydrolysis, and reducing toxic waste.

Recent advances utilize non-ionic surfactants (e.g., TPGS-750-M or HPMC) to form nanomicelles in water. The lipophilic substrate and nucleophile migrate into the micelle core, creating a high local concentration that accelerates the reaction at mild temperatures, effectively shielding the nitrile from bulk water hydrolysis [2, 3].

Reagents:

  • Substrate: 2- or 4-Chlorobenzonitrile (1.0 equiv)

  • Nucleophile: Amine or Thiol (1.1 equiv)

  • Surfactant: 2 wt% TPGS-750-M in degassed water (or 0.5 wt% HPMC)

  • Base:

    
     (Triethylamine) (1.5 equiv)
    

Procedure:

  • Solubilization: Dissolve the surfactant in water to create a clear solution.

  • Addition: Add the chlorobenzonitrile and nucleophile to the aqueous solution. Add

    
    .
    
  • Reaction: Stir vigorously at 45–60°C for 6–24 hours.

    • Note: The reaction mixture may appear milky (emulsion).

  • Workup: Extract with a minimal amount of EtOAc or MTBE (recyclable). The aqueous surfactant phase can often be reused.

Advantages:

  • Chemoselectivity: Mild temperature (<60°C) prevents the hydrolysis of the nitrile to amide/acid, a common side reaction in hot aqueous base [4].

  • E-Factor: Significantly lower organic solvent waste.[2]

Protocol C: The "Halex" Reaction (Fluorination)

Best for: Converting Chloro- to Fluorobenzonitriles (Bioisostere synthesis).

Fluorides are poor nucleophiles in organic solvents due to high lattice energy and tight solvation. This protocol uses Phase Transfer Catalysis (PTC) or specialized solvents to drive the Cl


 F exchange [5].

Reagents:

  • Substrate: Chlorobenzonitrile (1.0 equiv)

  • Source: Spray-dried KF (Potassium Fluoride) (2.0–3.0 equiv)

  • Catalyst:

    
     (Tetraphenylphosphonium bromide) or 18-Crown-6 (5 mol%)
    
  • Solvent: Sulfolane or DMSO (dry)

Procedure:

  • Drying: It is critical that the KF is anhydrous. Spray-dried KF is preferred over calcined.

  • Reaction: Combine substrate, KF, and catalyst in Sulfolane. Heat to 180–220°C .

    • Safety Warning: Use a blast shield. High temperatures can generate pressure if volatiles are present.

  • Monitoring: Monitor by GC-MS (LCMS is often poor for ionizing simple fluorobenzonitriles).

  • Workup: Dilute with water, extract with ether. Distillation is often required to separate the product from sulfolane.

Decision Matrix & Troubleshooting

Select the appropriate protocol based on your nucleophile and tolerance for harsh conditions.

Workflow Diagram

Decision_Tree Figure 2: Decision matrix for selecting SNAr conditions based on nucleophile and substrate stability. Start Select Nucleophile Type Amine Amine / Thiol Start->Amine Alkoxide Alkoxide (RO⁻) Start->Alkoxide Fluoride Fluoride (F⁻) Start->Fluoride Check_Hydrolysis Is Nitrile Hydrolysis a Concern? Amine->Check_Hydrolysis Proto_Alk Use NaH / THF (Dry Conditions) Alkoxide->Proto_Alk Proto_C Protocol C: Sulfolane / KF / 200°C (Halex) Fluoride->Proto_C Proto_A Protocol A: DMSO / K₂CO₃ / 100°C (Standard) Check_Hydrolysis->Proto_A No (Stable) Proto_B Protocol B: Water / Surfactant / 50°C (Green/Mild) Check_Hydrolysis->Proto_B Yes (Labile)

Troubleshooting Guide
IssueProbable CauseCorrective Action
Nitrile Hydrolysis Presence of water + Base + Heat.[1]Use Protocol B (Mild temp) or ensure Protocol A is strictly anhydrous (dry DMSO over sieves).
Low Conversion Poor nucleophile solubility or low temperature.Switch to Protocol A ; add CsF or

to increase solubility; increase Temp to 120°C.
Benzyne Byproducts Base is too strong (

), causing proton abstraction ortho to Cl.
Avoid amide bases (

, LDA). Stick to Carbonates or

.
Dark Reaction Mixture DMSO decomposition or polymerization.Keep temp <140°C. Degas solvents thoroughly.

References

  • Solvent Effects in SNAr: Landini, D., et al. "Nucleophilic aromatic substitution in dipolar aprotic solvents." Journal of the American Chemical Society. Link (Validated Concept).

  • Micellar Catalysis: Lipshutz, B. H., et al. "Nucleophilic Aromatic Substitution Reactions in Water Enabled by Micellar Catalysis."[3][4] Journal of Organic Chemistry, 2015. Link

  • HPMC Protocols: "Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC." Green Chemistry, 2018. Link

  • Nitrile Hydrolysis Mechanisms: "Hydrolysis of Nitriles to Amides." Organic Chemistry Portal. Link

  • Halex Reaction: "Fluorination of aromatic compounds by halogen exchange with fluoride anions ('Halex' reaction)." Industrial Chemistry Library, 1996. Link

Sources

2-Chloro-4-(3-piperidinyloxy)benzonitrile in kinase inhibitor drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: The Utility of the 2-Chloro-4-(3-piperidinyloxy)benzonitrile Scaffold in Modern Kinase Inhibitor Drug Discovery

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, particularly cancer.[1][2][3] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern targeted therapy. This guide provides an in-depth technical overview of the 2-Chloro-4-(3-piperidinyloxy)benzonitrile scaffold, a versatile and promising starting point for the discovery of novel kinase inhibitors. We will explore the strategic rationale behind its structural components and provide detailed, field-proven protocols for advancing a hypothetical lead compound, derived from this scaffold, through the preclinical discovery pipeline—from initial biochemical screening to cellular target validation and in vivo efficacy models.

The 2-Chloro-4-(3-piperidinyloxy)benzonitrile Scaffold: A Strategic Overview

The selection of a core scaffold is a pivotal decision in any drug discovery campaign. The 2-Chloro-4-(3-piperidinyloxy)benzonitrile structure offers a unique combination of features that make it an attractive starting point for targeting the ATP-binding site of various kinases.

  • The Benzonitrile Moiety: The nitrile group is a weak base and a potent hydrogen bond acceptor. This feature makes it an excellent "hinge-binder," capable of forming critical hydrogen bonds with the backbone amide residues of the kinase hinge region—a common anchoring point for Type I and Type II kinase inhibitors.[4][5]

  • The Chloro Substituent: Halogen atoms, particularly chlorine, are frequently incorporated into kinase inhibitors.[6] The chloro group at the 2-position can enhance binding affinity by forming favorable halogen bonds or by occupying a small hydrophobic pocket adjacent to the hinge region, thereby improving both potency and selectivity.

  • The Piperidinyloxy Linker: This non-planar, saturated heterocyclic system provides a three-dimensional vector that projects away from the core hinge-binding motif.[7] This is crucial for achieving selectivity, as it allows medicinal chemists to design substituents that can interact with unique, less-conserved regions of the kinase, such as the solvent-front or the back pocket. The ether linkage provides a stable and synthetically tractable connection point.

cluster_scaffold 2-Chloro-4-(3-piperidinyloxy)benzonitrile Scaffold Scaffold Core Scaffold HingeBinder Benzonitrile Group (Hinge-Binding) Scaffold->HingeBinder Anchors in ATP Pocket SelectivityPocket Chloro Group (Potency & Selectivity) Scaffold->SelectivityPocket Exploits Hydrophobic Pockets SolventFront Piperidinyloxy Linker (3D Vector for Selectivity) Scaffold->SolventFront Extends towards Solvent Front

Caption: Key pharmacophoric features of the core scaffold.

Application Note I: Primary Biochemical Screening

Objective: To determine the in vitro potency and selectivity of a lead compound, hereafter referred to as SC-101 , derived from the core scaffold.

Expert Rationale: The first essential step in characterizing a new inhibitor is to measure its direct effect on the purified kinase enzyme.[1] This biochemical assay removes the complexities of a cellular environment (e.g., membrane permeability, efflux pumps) to provide a clean measure of enzyme inhibition, typically expressed as the half-maximal inhibitory concentration (IC₅₀).[8] We recommend a luminescence-based assay that quantifies ATP consumption, as it is a universal and highly sensitive method applicable to nearly all kinases.[9]

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is designed for a 384-well plate format for high-throughput analysis.

Materials:

  • Recombinant human kinases (e.g., BRAF, EGFR, CDK2)

  • Kinase-specific peptide substrates

  • SC-101 (stock solution in 100% DMSO)

  • Staurosporine (positive control, in 100% DMSO)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution (at 2x the Kₘ concentration for each kinase)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

Methodology:

  • Compound Plating: Create a 10-point, 3-fold serial dilution of SC-101 in DMSO. Using an acoustic dispenser, transfer 25 nL of each concentration into the assay plate. Include wells with DMSO only (negative control) and Staurosporine (positive control).

  • Kinase/Substrate Addition: Prepare a master mix of Kinase Buffer containing the kinase and its corresponding substrate. Dispense 5 µL of this mix into each well.

  • Initiation of Reaction: Prepare a 2x ATP solution in Kinase Buffer. Add 5 µL to each well to start the kinase reaction. The final volume is 10 µL, and the final DMSO concentration should be ≤1%.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.

  • Termination and ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader (e.g., BMG PHERAstar).

  • Data Analysis: Normalize the data using the DMSO-only (100% activity) and no-enzyme (0% activity) controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Hypothetical Data Presentation: SC-101 Kinase Profile
Target KinaseKinase FamilySC-101 IC₅₀ (nM)Staurosporine IC₅₀ (nM)
BRAF V600ESer/Thr Kinase8.55.2
EGFR L858RTyr Kinase1,2506.8
VEGFR2Tyr Kinase9807.5
CDK2Ser/Thr Kinase>10,00015.0

Interpretation: The data suggests that SC-101 is a potent and selective inhibitor of the BRAF V600E mutant kinase, with over 100-fold selectivity against other tested kinases. This provides a strong rationale for advancing SC-101 into cell-based assays using a BRAF V600E-driven cancer cell line.

Application Note II: Cellular Target Engagement and Pathway Analysis

Objective: To confirm that SC-101 can enter live cells, bind to its intended target (BRAF V600E), and inhibit its downstream signaling pathway.

Expert Rationale: A compound's biochemical potency does not always translate to cellular activity.[10] It is critical to demonstrate that the compound engages its target in the complex intracellular environment and produces the desired biological effect.[1] We will use a two-pronged approach: a direct measure of target binding in live cells and a functional measure of downstream pathway modulation.

cluster_pathway MAPK Signaling Pathway RAS RAS BRAF BRAF V600E RAS->BRAF MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates pERK p-ERK ERK->pERK Proliferation Cell Proliferation & Survival pERK->Proliferation Inhibitor SC-101 Inhibitor->BRAF

Caption: Inhibition of the MAPK pathway by SC-101.

Protocol 3.1: Live-Cell Target Engagement (NanoBRET™ Assay)

Expert Rationale: The NanoBRET™ assay provides a quantitative measure of compound binding to a specific protein target within living cells.[11] It relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe that reversibly binds the kinase's active site. A successful inhibitor will compete with the probe, leading to a decrease in the BRET signal.

Methodology:

  • Cell Preparation: Co-transfect HEK293 cells with a plasmid expressing the target kinase as a NanoLuc® fusion protein (e.g., BRAF V600E-NLuc). Plate the transfected cells in a white, 96-well assay plate and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of SC-101 in Opti-MEM medium. Add to the cells.

  • Tracer Addition: Immediately add the NanoBRET™ tracer and NanoGlo® substrate to the wells.

  • Incubation & Reading: Incubate for 2 hours at 37°C in a CO₂ incubator. Read the plate on a BRET-capable luminometer, measuring both donor (460 nm) and acceptor (610 nm) emissions simultaneously.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Normalize the data and plot against compound concentration to determine the cellular IC₅₀ for target engagement.

Protocol 3.2: Downstream Pathway Inhibition (Western Blot for p-ERK)

Expert Rationale: As shown in the pathway diagram, BRAF V600E phosphorylates MEK, which in turn phosphorylates ERK. Therefore, effective inhibition of BRAF should lead to a dose-dependent decrease in the level of phosphorylated ERK (p-ERK).[12] Western blotting is a standard technique to measure this change.

Methodology:

  • Cell Culture & Treatment: Plate a BRAF V600E-mutant melanoma cell line (e.g., A375) and allow cells to adhere overnight. Treat the cells with increasing concentrations of SC-101 (e.g., 0-1000 nM) for 2 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies against p-ERK (T202/Y204), total ERK, and a loading control (e.g., GAPDH).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Densitometry analysis can be used to quantify the reduction in p-ERK relative to total ERK.

Application Note III: In Vivo Preclinical Efficacy Study

Objective: To evaluate the anti-tumor activity of SC-101 in a mouse xenograft model of human cancer.

Expert Rationale: The ultimate preclinical test for a cancer therapeutic is its ability to inhibit tumor growth in a living organism.[1] This step integrates the compound's potency with its pharmacokinetic (PK) and pharmacodynamic (PD) properties.[12][13] A xenograft model, where human tumor cells are implanted in immunodeficient mice, is the industry standard for this evaluation.[12]

Protocol: Subcutaneous Xenograft Efficacy Model

Methodology:

  • Cell Implantation: Subcutaneously implant A375 melanoma cells (5 x 10⁶ cells) into the flank of female athymic nude mice.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 mice/group).

    • Group 1: Vehicle (e.g., 0.5% methylcellulose + 0.2% Tween-80) administered orally, once daily (PO, QD).

    • Group 2: SC-101 (e.g., 30 mg/kg) administered PO, QD.

    • Group 3: Positive Control (e.g., an approved BRAF inhibitor) administered PO, QD.

  • Treatment and Monitoring: Dose the animals for 21 consecutive days. Measure tumor volume with digital calipers and record animal body weight three times per week. Monitor for any signs of toxicity.

  • Pharmacodynamic Analysis (Satellite Group): A separate group of tumor-bearing mice can be treated with a single dose of SC-101. At specific time points post-dose (e.g., 2, 8, and 24 hours), tumors are harvested, and lysates are analyzed by Western blot for p-ERK levels to confirm in vivo target inhibition.[14]

  • Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control. Analyze the body weight data to assess tolerability.

Caption: A streamlined workflow for kinase inhibitor discovery.

Conclusion

The 2-Chloro-4-(3-piperidinyloxy)benzonitrile scaffold represents a structurally sound and synthetically accessible starting point for the development of potent and selective kinase inhibitors. The systematic application of the protocols detailed in this guide—progressing from biochemical characterization to cellular validation and finally to in vivo efficacy—provides a robust and reliable framework for advancing lead candidates in a drug discovery program. This integrated approach ensures that experimental choices are driven by data and logic, maximizing the potential for identifying a successful clinical candidate.

References

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
  • Reaction Biology. In Vivo Kinase Activity Models.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Kolinsky, K., et al. (2010). Preclinical In vivo Evaluation of Efficacy, Pharmacokinetics, and Pharmacodynamics of a Novel MEK1/2 Kinase Inhibitor RO5068760 in Multiple Tumor Models. Molecular Cancer Therapeutics, 9(1), 134–144. Retrieved from [Link]

  • Wang, Y., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis, 223, 115166. Retrieved from [Link]

  • Harris, M., et al. (2016). mTOR Kinase Inhibitors Enhance Efficacy of TKIs in Preclinical Models of Ph-like B-ALL. Blood, 128(22), 1433. Retrieved from [Link]

  • Bamborough, P., et al. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 55(17), 7437–7451. Retrieved from [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8763. Retrieved from [Link]

  • Singh, A., & Singh, P. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem. Retrieved from [Link]

  • Romagnoli, R., et al. (2013). Benzimidazole derivatives as kinase inhibitors. Expert Opinion on Therapeutic Patents, 23(11), 1433–1453. Retrieved from [Link]

  • Talukdar, A., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1238, 130429. Retrieved from [Link]

  • Niknam, E., et al. (2022). The chemical structure of some biologically important benzonitrile derivatives. ResearchGate. Retrieved from [Link]

Sources

Solvent selection for dissolving 2-Chloro-4-(3-piperidinyloxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Dissolution Strategies for 2-Chloro-4-(3-piperidinyloxy)benzonitrile

Executive Summary

2-Chloro-4-(3-piperidinyloxy)benzonitrile (and its structural isomers) serves as a critical scaffold in the synthesis of anaplastic lymphoma kinase (ALK) inhibitors, most notably Ceritinib (Zykadia). This molecule presents a specific solubility challenge: it possesses a lipophilic benzonitrile core (


) juxtaposed with a highly basic secondary amine (

).

Successful dissolution requires a "bimodal" strategy:

  • Organic Phase: Utilizing polar aprotic solvents (DMSO, DMF) to overcome the crystal lattice energy of the benzonitrile core.

  • Aqueous Phase: Exploiting the basicity of the piperidine ring via protonation (pH adjustment) to achieve water solubility, as the free base is virtually insoluble in neutral water.

This guide provides validated protocols for preparing high-concentration stock solutions, reaction media, and analytical samples.

Physicochemical Profiling & Solvent Compatibility

To select the correct solvent, one must understand the intermolecular forces at play. The molecule contains a piperidine ring (hydrogen bond donor/acceptor) and a chlorobenzonitrile motif (lipophilic, electron-withdrawing).

Solvent Selection Matrix
Solvent ClassRepresentative SolventSolubility RatingPrimary ApplicationTechnical Notes
Polar Aprotic DMSO Excellent (>100 mM)Biological Assays, CryostorageGold Standard. High boiling point makes removal difficult; use for stock solutions.
Polar Aprotic DMF / DMAc Excellent (>100 mM)Synthetic Reactions (SNAr)Preferred for high-temperature coupling reactions.
Chlorinated Dichloromethane (DCM) Good (>50 mM)Extraction, ChromatographyExcellent for dissolving the free base; volatile and easy to remove.
Alcohols Ethanol / Methanol Moderate (10–50 mM)Crystallization, LC-MSSolubility decreases significantly at low temperatures.
Aqueous Water (pH 7) Poor (<0.1 mM)NoneDo not use for free base. Precipitates immediately.
Aqueous 0.1 N HCl Good (>20 mM)Biological FormulationForms the hydrochloride salt in situ, drastically improving solubility.

Critical Warning: Avoid Acetone or Acetaldehyde for long-term storage. The secondary amine in the piperidine ring can react with ketones/aldehydes to form enamines or hemiaminals over time, degrading sample purity.

Strategic Decision Logic

The following decision tree illustrates the logical flow for solvent selection based on your downstream application.

SolventSelection Start Start: Define Application BioAssay Biological Assay (IC50 / Cell Culture) Start->BioAssay Synthesis Chemical Synthesis (Coupling/Derivatization) Start->Synthesis Analysis Analytical QC (HPLC / LC-MS) Start->Analysis StockDMSO Prepare 10-50 mM Stock in DMSO BioAssay->StockDMSO PolarRxn Use DMF or NMP (High Temp Compatible) Synthesis->PolarRxn MobilePhase Dissolve in MeOH/ACN (1:1 mixture) Analysis->MobilePhase Dilution Dilute into Media (Keep DMSO < 0.5%) StockDMSO->Dilution BaseAdd Add Inorganic Base (K2CO3 / Cs2CO3) PolarRxn->BaseAdd AcidMod Add 0.1% Formic Acid (Stabilizes Amine) MobilePhase->AcidMod

Figure 1: Solvent selection decision tree based on experimental intent.

Detailed Protocols

Protocol A: Preparation of Master Stock Solution (DMSO)

Purpose: Creating a stable, high-concentration reference standard for long-term storage.

  • Weighing: Accurately weigh 23.6 mg of 2-Chloro-4-(3-piperidinyloxy)benzonitrile (MW ≈ 236.7 g/mol ) into a sterile, amber glass vial.

    • Note: Amber glass prevents potential UV-degradation of the benzonitrile moiety [1].

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%.

  • Dissolution Mechanics:

    • Vortex vigorously for 30 seconds.

    • If particulates remain, sonicate in a water bath at 35°C for 5 minutes.

    • Result: This yields a 100 mM clear stock solution.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

    • Stability:[1][2] Stable for >6 months under these conditions.

Protocol B: Aqueous Formulation via In-Situ Salt Formation

Purpose: Dissolving the compound for animal studies or aqueous-phase reactions where DMSO is contraindicated.

  • Calculation: Calculate the molar equivalent of the compound.

  • Acidification: Instead of water, use 0.1 N HCl or a Saline/HCl mixture.

    • The basic nitrogen on the piperidine ring will protonate (

      
      ).
      
  • Step-by-Step:

    • Place the solid free base in a vial.

    • Add 1 equivalent of 0.1 N HCl.

    • Vortex until dissolved. The solution should clarify rapidly as the hydrochloride salt forms.

    • Dilute to the desired volume with PBS or water.

  • Verification: Check pH. It should remain slightly acidic to neutral. If pH > 8, the free base may precipitate out.

Synthetic Workflow Integration

When using this molecule as an intermediate (e.g., coupling with chloropyrimidines for Ceritinib synthesis), solubility in the reaction matrix is crucial for yield.

SynthesisWorkflow Input Solid Intermediate (Free Base) Solvent Solvent Choice: DMF or DMAc Input->Solvent Dissolve Catalyst Add Base: K2CO3 / DIPEA Solvent->Catalyst Deprotonate Reaction Reaction: SNAr Coupling (80-100°C) Catalyst->Reaction Heat Workup Workup: Dilute w/ Water Extract w/ EtOAc Reaction->Workup Quench

Figure 2: Standard synthetic workflow for piperidinyloxy-benzonitrile coupling reactions.

Key Insight: In SNAr reactions, the piperidine nitrogen acts as the nucleophile. Using a polar aprotic solvent like DMF or DMAc (Dimethylacetamide) is essential because they solvate the cation of the base (e.g.,


 from 

), leaving the carbonate anion "naked" and more reactive, thereby driving the reaction to completion [2].

References

  • Santa Cruz Biotechnology. 2-Chloro-4-(3-piperidinyloxy)benzonitrile Product Data. Retrieved from

  • Marsilje, T. H., et al. (2013). Synthesis, Structure-Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor LDK378 (Ceritinib).[3] Journal of Medicinal Chemistry.[3] Link

  • BenchChem. Solubility Profile of Piperidine Derivatives in Organic Solvents. Technical Guide. Link

  • MDPI Pharmaceutics. Design and Characterization of Ceritinib Eutectic Solvent Systems. (2026).[2] Link

  • Vertex Pharmaceuticals (Patent). Method for preparing Ceritinib and intermediate compounds.[4] CN105272921A. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Nitrile Stability & Chemoselectivity

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center for synthetic chemists. It moves beyond standard textbook definitions to provide actionable, field-tested protocols for preserving nitrile (cyano) functionality during complex synthesis.

Ticket Status: Open Topic: Preventing Hydrolysis of Nitrile Groups During Synthesis Assigned Specialist: Senior Application Scientist

The Core Problem: The Thermodynamic Sink

User Query: "Why does my nitrile vanish even under 'mild' conditions?"

Root Cause Analysis: The nitrile group (


) is a thermodynamic metastable state. In the presence of water and a catalyst (acid, base, or Lewis acid), it seeks to relax into a primary amide and eventually a carboxylic acid. This transformation is driven by the high stability of the resulting carbonyl bond.

The Failure Mechanism (Acid-Catalyzed): The most common "silent killer" of nitriles is the Pinner Reaction pathway, often triggered inadvertently during acidic deprotections (e.g., Boc removal) or workups.

NitrileHydrolysis Nitrile Nitrile (R-CN) Protonation Nitrilium Ion (R-CNH+) Nitrile->Protonation + H+ Imidate Imidic Acid (Unstable) Protonation->Imidate + H2O (Nucleophilic Attack) Amide Primary Amide (R-CONH2) Imidate->Amide Tautomerization Acid Carboxylic Acid (Hydrolysis Product) Amide->Acid + H2O / Heat (Irreversible)

Figure 1: The Acid-Catalyzed Hydrolysis Cascade. Note that the step to the amide is often faster than expected, while the amide-to-acid step usually requires heat.

Troubleshooting Modules (Protocol Guides)

Module A: Preserving Nitriles During Ester Hydrolysis (Saponification)

The Scenario: You have a molecule with an ester and a nitrile.[1][2][3][4][5][6][7][8] You need to hydrolyze the ester to an acid (or alcohol) without touching the nitrile. Standard LiOH/NaOH conditions often turn the nitrile into a primary amide.

Solution 1: The Trimethyltin Hydroxide Method (Gold Standard) This reagent is highly chemoselective for methyl/ethyl esters and leaves nitriles untouched.

  • Mechanism: Tin acts as a mild Lewis acid to activate the ester carbonyl, while the hydroxide is delivered in a controlled manner.

  • Protocol:

    • Dissolve substrate in 1,2-dichloroethane (DCE).[9]

    • Add Trimethyltin hydroxide (Me3SnOH) (2–5 equivalents).

    • Heat to 80°C (or microwave at 100°C for 15-30 mins).

    • Workup (Critical): The tin byproduct is toxic and sticky. Wash with 5% HCl to protonate the acid, then extract.

    • Reference: Nicolaou, K. C., et al. Angew.[10][11] Chem. Int. Ed.2005 , 44, 1378.[10]

Solution 2: The "Anhydrous" Hydroxide If you must use standard bases, avoid "bulk water."

  • Reagent: Potassium trimethylsilanolate (KOTMS) in THF.

  • Why it works: It provides a soluble source of hydroxide (after hydrolysis of the silyl group by trace water) but lacks the hydration shell that makes aqueous hydroxide so aggressive toward nitriles.

Module B: Surviving Acidic Deprotection (Boc/Trityl Removal)

The Scenario: You need to remove a Boc group using TFA or HCl, but your molecule contains a nitrile. Risk: The Pinner Reaction.[12] If alcohol is present (e.g., MeOH/HCl), you form the imidate ester. If water is present, you form the amide.

Protocol: The Scavenger Approach

  • Solvent: Use DCM or Dioxane , strictly anhydrous. Avoid alcohols (MeOH/EtOH) entirely.

  • Reagent: 4M HCl in Dioxane or 20-50% TFA in DCM.

  • Additive: Add Triethylsilane (TES) or Dimethyl sulfide if carbocations are generated, but more importantly, ensure the system is dry.

  • Quench: Do not quench into water if the reaction is hot. Cool to 0°C first, then pour into saturated NaHCO3. The heat of neutralization combined with local acid pockets is where the hydrolysis happens.

Module C: Chemoselectivity with Organometallics

The Scenario: You are adding a Grignard or Organolithium reagent to another part of the molecule (e.g., a ketone), but the nitrile is susceptible to nucleophilic attack (forming a ketone upon workup).[2][3][5]

Data Table: Reagent Compatibility Matrix

Reagent TypeNitrile CompatibilityRecommended Protocol
Grignard (RMgBr) Low (forms Ketone)Use -78°C ; Add LiCl (Knochel-type) to increase rate at target, minimizing nitrile exposure time.
Organolithium (RLi) Very LowReaction must be < -78°C. Consider in situ protection (uncommon) or alternative routes.
Weinreb Amide HighWeinreb amides react faster than nitriles with Grignards. Use this chemoselectivity to your advantage.
NaBH4 HighGenerally safe in EtOH/MeOH at 0°C.
LiAlH4 ZeroWill reduce nitrile to amine.

Decision Tree: "My Nitrile is Disappearing"

Use this logic flow to diagnose the loss of your nitrile group.

NitrileDebug Start Start: Nitrile Lost in Product Cond Reaction Conditions? Start->Cond Acid Acidic (HCl, TFA, H2SO4) Cond->Acid Base Basic (NaOH, LiOH, K2CO3) Cond->Base Nu Nucleophilic (Grignard, Hydride) Cond->Nu Solvent Was Alcohol/Water present? Acid->Solvent Temp Temp > 25°C? Base->Temp Pinner Diagnosis: Pinner Reaction (Imidate/Ester formed) Solvent->Pinner Yes (Alcohol) Hydro Diagnosis: Acid Hydrolysis (Amide formed) Solvent->Hydro Yes (Water) Sol_Anhyd Sol: Use Anhydrous DCM/Dioxane Pinner->Sol_Anhyd Hydro->Sol_Anhyd Sapon Diagnosis: Saponification Switch to Me3SnOH Temp->Sapon Yes Sol_Temp Sol: Lower Temp or use KOTMS Sapon->Sol_Temp

Figure 2: Diagnostic flowchart for identifying the cause of nitrile loss.

Frequently Asked Questions (FAQs)

Q: Can I use silica gel chromatography for nitrile purification? A: Generally, yes. However, some nitriles (especially electron-deficient ones) can hydrolyze on "active" acidic silica.

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes to neutralize acidic sites before loading your compound.

Q: I see a new spot on TLC just below my nitrile. Is it the amide? A: Likely, yes. Primary amides are significantly more polar than nitriles and usually run just below them on TLC.

  • Verification: Check IR. Nitrile stretch is sharp at ~2250 cm⁻¹. Primary amide shows two N-H spikes at ~3400 cm⁻¹ and a carbonyl at ~1680 cm⁻¹.

Q: How do I quench a reaction containing a nitrile without causing hydrolysis? A: Avoid strong acid/base quenches.

  • Protocol: Use a buffered quench. A saturated solution of Ammonium Chloride (NH4Cl) is pH ~5 and is usually safe. For extremely acid-sensitive nitriles, use a phosphate buffer (pH 7.0). Perform the quench at 0°C.

Q: Is the nitrile group stable to Suzuki/Sonogashira coupling conditions? A: Yes, nitriles are generally very stable to Palladium (Pd) catalysis. However, if the reaction uses aqueous base (e.g., Na2CO3 in water/dioxane) at reflux for 12+ hours, you may see partial hydrolysis.

  • Fix: Switch to anhydrous bases like Cs2CO3 or K3PO4 in dry solvents (DMF/Toluene).

References

  • Nicolaou, K. C., et al. "A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide."[9][10][11] Angewandte Chemie International Edition, vol. 44, no.[10] 9, 2005, pp. 1378–1382.[10]

  • Kukushkin, V. Y., & Pombeiro, A. J. "Metal-mediated and metal-catalyzed hydrolysis of nitriles." Inorganic Chemistry, vol. 41, no. 24, 2002.
  • Nahm, S., & Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, vol. 22, no. 39, 1981. (Foundational text for chemoselectivity against nitriles).
  • Cohen, N., et al. "Synthesis of the thiazole-containing fragment of the antitumor agent epothilone A." Journal of Organic Chemistry, vol. 65, 2000. (Demonstrates nitrile stability during complex synthesis).

Sources

Technical Support Center: Scale-Up of 2-Chloro-4-(3-piperidinyloxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: SC-LDK378-INT Assigned Specialist: Senior Application Scientist (Process Chemistry Division) Subject: Troubleshooting Guide for Scale-Up of Ceritinib Intermediate (S)-2-Chloro-4-(3-piperidinyloxy)benzonitrile

Executive Summary & Reaction Architecture

You are likely synthesizing this molecule as a key intermediate for Ceritinib (LDK378) . The synthesis typically involves a Nucleophilic Aromatic Substitution (SNAr) between 2-chloro-4-fluorobenzonitrile and (S)-1-Boc-3-hydroxypiperidine , followed by acidic deprotection.

While the chemistry appears straightforward on paper, scale-up (>100g) introduces critical failure modes regarding exotherm control, regioselectivity, and physical isolation (oiling out). This guide addresses these specific process engineering challenges.

Master Process Workflow

ReactionWorkflow Start Raw Materials (2-Cl-4-F-Benzonitrile + (S)-N-Boc-3-OH-Piperidine) Alkoxide Alkoxide Formation (THF/DMF + KOtBu) Start->Alkoxide Step 1: Activation Coupling S_NAr Coupling (0°C → RT) Target: Ether Linkage Alkoxide->Coupling Step 2: Addition Quench Quench & Workup (Phase Separation) Coupling->Quench Step 3: Isolation Deprotection Boc-Deprotection (HCl/IPA or TFA) Quench->Deprotection Step 4: Cleavage Salt Final Isolation (HCl Salt Crystallization) Deprotection->Salt Step 5: Solidification

Figure 1: Critical path workflow for the synthesis of the target ether intermediate.

Module 1: The Coupling Reaction (SNAr)

Core Reaction: Displacement of the 4-fluoro substituent by the piperidine alkoxide.

Q1: Why am I observing significant hydrolysis of the nitrile group (formation of amide byproduct)?

Diagnosis: This is a classic "wet base" issue. The nitrile group at the ortho position to the chlorine and para to the fluorine is highly activated. If water is present in your solvent (DMF/THF) or base (KOtBu), the hydroxide ion will attack the nitrile, converting it to a primary amide.

Corrective Protocol:

  • Switch Bases: If using KOH or NaOH, stop immediately. Switch to Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH) . KOtBu is preferred for ease of handling, but it must be fresh (white powder, not yellow/clumpy).

  • Solvent Drying: Ensure DMF or THF has a water content <0.05% (Karl Fischer titration).

  • Reverse Addition Strategy: Do not mix the nitrile and base directly.

    • Step A: Dissolve (S)-1-Boc-3-hydroxypiperidine in dry THF/DMF.

    • Step B: Add KOtBu at 0°C to form the alkoxide. Stir for 30 mins.

    • Step C: Add a solution of 2-chloro-4-fluorobenzonitrile slowly to the alkoxide. This ensures the base is consumed by the alcohol before it sees the nitrile.

Q2: I see a ~5-10% impurity by HPLC that has the same mass as the product. What is it?

Diagnosis: This is likely the regioisomer .

  • Target: Attack at C4 (displacing Fluorine).

  • Impurity: Attack at C2 (displacing Chlorine).

  • Mechanism: While Fluorine is a superior leaving group in SNAr (due to high electronegativity stabilizing the Meisenheimer complex), the Chlorine is ortho to the activating Nitrile group, which makes it susceptible to attack if the temperature is too high.

Corrective Protocol:

  • Temperature Control: Maintain the reaction temperature below 25°C . Higher temperatures (>50°C) lower the selectivity ratio between F-displacement and Cl-displacement.

  • Leaving Group Check: Ensure you are using the Fluoro -benzonitrile precursor. If you are using 2,4-di chlorobenzonitrile, the selectivity will drop significantly, and this impurity will increase.

Module 2: Work-up & Isolation

Q3: The Boc-protected intermediate is oiling out and trapping solvent. How do I get a solid?

Diagnosis: The intermediate, (S)-tert-butyl 3-(3-chloro-4-cyanophenoxy)piperidine-1-carboxylate, is a low-melting solid/gum. It resists crystallization in pure non-polar solvents.

Corrective Protocol (The "Anti-Solvent" Crash):

  • Extraction: Extract the reaction mixture with Ethyl Acetate (EtOAc) . Wash with water x3 to remove DMF (crucial, as DMF prevents crystallization).

  • Concentration: Evaporate EtOAc to a thick oil.

  • Crystallization:

    • Dissolve the oil in a minimum amount of warm Isopropanol (IPA) or Ethanol .

    • Slowly add n-Heptane or Water as an anti-solvent until turbidity persists.

    • Cool to 0-5°C with slow stirring.

    • Seeding: If available, add a seed crystal. If not, scratch the glass surface.

Q4: I have a persistent emulsion during the aqueous wash.

Diagnosis: Piperidine derivatives act as surfactants. The presence of residual KOtBu-derived soaps exacerbates this.

Troubleshooting Guide:

  • pH Adjustment: The Boc-protected amine is neutral, but impurities may be amphoteric. Adjust the aqueous layer pH to ~5-6 using dilute HCl (careful not to deprotect) or citric acid. This breaks base-stabilized emulsions.

  • Brine: Use fully saturated brine for the final wash.

  • Filtration: If solid particulates are stabilizing the emulsion, filter the biphasic mixture through a Celite pad.

Module 3: Deprotection (The Final Step)

Q5: Using TFA is too expensive/corrosive for our kilo-lab. What is the alternative?

Diagnosis: Trifluoroacetic acid (TFA) is standard for medicinal chemistry but poor for process chemistry due to cost and volatility.

Scale-Up Protocol (HCl Method):

  • Solvent: Dissolve the Boc-intermediate in Isopropyl Acetate (IPAc) or Ethanol .

  • Acid Source: Add 5-6 equivalents of HCl (generated as gas bubbled into IPA, or using commercially available 4M HCl in Dioxane). Avoid aqueous HCl if possible to prevent nitrile hydrolysis.

  • Temperature: Heat to 40-50°C to accelerate CO2 off-gassing.

  • Isolation: The product, 2-chloro-4-(3-piperidinyloxy)benzonitrile hydrochloride , should precipitate directly from the reaction mixture.

  • Filtration: Filter the white solid and wash with cold ether/heptane to remove residual Boc-byproducts (tert-butyl chloride/alcohol).

Troubleshooting Logic Tree

Use this diagram to diagnose low yields or purity issues immediately.

Troubleshooting Issue Start: Identify Problem LowYield Problem: Low Yield Issue->LowYield LowPurity Problem: Low Purity Issue->LowPurity CheckSM Check: Unreacted SM? LowYield->CheckSM RegioCheck Check: Isomer Impurity? LowPurity->RegioCheck WaterCheck Cause: Wet Solvent/Base (Hydroxide kills Nitrile) CheckSM->WaterCheck Yes (SM remains) TempCheck Cause: Reaction too Cold or Stirring Issue CheckSM->TempCheck No (SM gone) TempHigh Cause: Temp > 25°C (Cl-displacement) RegioCheck->TempHigh Yes (+2 mass match) Hydrolysis Cause: Nitrile Hydrolysis (Amide formation) RegioCheck->Hydrolysis No (M+18 peak)

Figure 2: Diagnostic logic for common reaction failures.

Quantitative Data Reference

ParameterSpecificationCritical LimitConsequence of Excursion
Solvent Water Content < 0.05% (500 ppm)> 0.1%Hydrolysis of Nitrile to Amide.
Reaction Temp (SNAr) 0°C to 25°C> 40°CFormation of regioisomer (Cl-displacement).
Stoichiometry (Base) 1.1 - 1.2 eq> 1.5 eqDegradation of starting material; dark color.
Stoichiometry (Alcohol) 1.05 eq< 1.0 eqIncomplete conversion of Fluoronitrile (difficult to separate).
Deprotection Temp 40°C - 50°C> 60°CPotential acid-catalyzed hydrolysis of nitrile.

References

  • Novartis AG. (2008). Pyrimidines and their use as ALK inhibitors.[1] (Patent WO2008073687A1). Google Patents.

    • Primary source for the synthesis of Ceritinib intermedi
  • Marsilje, T. H., et al. (2013). Synthesis, Structure-Activity Relationships, and In Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378).[2] Journal of Medicinal Chemistry, 56(14), 5675–5690.[2] [Link]

    • Provides medicinal chemistry context and initial small-scale synthetic routes.
  • Organic Process Research & Development. (2014). Safety of Potassium tert-Butoxide in DMF. [General Reference for SNAr Safety]. Note: While not a direct link, standard process safety literature warns of the runaway potential of KOtBu in DMF/DMSO if not controlled.
  • Summarizes various p

Sources

Technical Support Center: Purification of 2-Chloro-4-(3-piperidinyloxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-2C4P-BENZ Status: Active Assigned Specialist: Senior Application Scientist[1]

Diagnostic Assessment: Why Your Separation is Likely Failing

If you are attempting to purify 2-Chloro-4-(3-piperidinyloxy)benzonitrile using standard flash chromatography methods (unmodified silica gel with Hexane/Ethyl Acetate), you are likely encountering peak tailing, streaking, or complete irreversible adsorption .[1]

The Root Cause: The "Silanol Trap"

Your molecule contains a secondary amine (the piperidine ring). Standard silica gel (


) is acidic (

) due to surface silanol groups (

).[1]
  • Basicity: The piperidine nitrogen has a

    
     of approximately 11.0 .
    
  • Interaction: This basic nitrogen undergoes an acid-base reaction with the acidic silanols, forming a pseudo-salt interaction (

    
    ).[1]
    
  • Result: The molecule "drags" along the column rather than partitioning cleanly, destroying resolution.

Visualizing the Mechanism

The following diagram illustrates the interaction causing your issue and the chemical strategy to resolve it.

SilanolBlocking Silica Acidic Silanol Surface (Si-OH) Interaction Strong H-Bonding/Salt Formation (Streaking/Tailing) Silica->Interaction + Blocked Silanols Deactivated (Si-O-...H-N-Et3) Silica->Blocked Amine Target Molecule (Piperidine Amine) Amine->Interaction Elution Clean Elution of Target Amine->Elution Modifier Modifier Added (Triethylamine/NH4OH) Modifier->Blocked Preferential Binding Blocked->Elution Target Displaced

Figure 1: Mechanism of amine tailing on silica and the competitive displacement strategy using basic modifiers.[1]

Method Development & Protocols

We recommend two distinct pathways. Pathway A is the standard approach using modifiers. Pathway B is the modern "Gold Standard" using functionalized silica.

Pathway A: Standard Silica with Mobile Phase Modifiers

Use this if you only have standard silica cartridges available.

The "Golden Rule" of Modifiers: You must saturate the silica surface with the base before the run begins.

ParameterRecommendationRationale
Modifier Triethylamine (TEA) or

TEA is easier to handle; Ammonia is better if using MS detection (volatile).[1]
Concentration 1% - 3% (v/v) Sufficient to cap active silanols without causing precipitation.[1]
Solvent System DCM / MeOH (90:10 to 80:20)Piperidine derivatives are often too polar for Hex/EtOAc once the amine is free.
Equilibration REQUIRED (3-5 CV) Flushing the column with modifier-solvent before loading is critical.[1]
Step-by-Step Protocol (Pathway A)
  • Preparation: Prepare Solvent A (DCM + 1% TEA) and Solvent B (MeOH + 1% TEA).

  • TLC Scouting: Run a TLC plate using 10% MeOH/DCM with 3 drops of TEA added to the jar .

    • Target: You want an

      
       between 0.2 and 0.4.
      
  • Column Equilibration: Flush the silica cartridge with 3 Column Volumes (CV) of the starting gradient (e.g., 100% Solvent A) containing the modifier.

    • Warning: If you skip this, the first 50% of your column will act as a "base sponge," and your compound will still streak.

  • Loading: Dissolve the crude 2-Chloro-4-(3-piperidinyloxy)benzonitrile in a minimum volume of DCM. Load liquid.

  • Gradient: Run a shallow gradient (e.g., 0% to 20% MeOH in DCM) over 15-20 CV.

Pathway B: Amine-Functionalized Silica (Recommended)

Use this for higher purity and simpler workup.[1]

Amine-functionalized silica (e.g., KP-NH, RediSep Amine) has the base chemically bonded to the silica.[1] This creates a "shield" that prevents your target molecule from interacting with the acidic core.

Advantages:

  • No Modifiers Needed: Use pure Hexane/EtOAc or DCM/MeOH.

  • No Workup: Your fractions do not contain TEA, so you don't need to wash/evaporate the modifier.

  • Better Selectivity: Often separates the target from the starting material (2-chloro-4-fluorobenzonitrile) more effectively.[1]

Workflow Logic

MethodDev Start Crude Mixture (Benzonitrile + Piperidine) Choice Select Stationary Phase Start->Choice StdSilica Standard Silica Choice->StdSilica Standard Lab Stock AmineSilica Amine-Functionalized Silica (KP-NH) Choice->AmineSilica High Purity Req TLC_A TLC with 1% TEA (Check Rf) StdSilica->TLC_A Equil Equilibrate Col with Modifier (3 CV) TLC_A->Equil Run_A Run Gradient (DCM/MeOH + TEA) Equil->Run_A TLC_B Standard TLC (Hex/EtOAc) AmineSilica->TLC_B Run_B Run Gradient (Hex/EtOAc) TLC_B->Run_B

Figure 2: Decision matrix for selecting the optimal purification pathway.

Troubleshooting & FAQs

Q: My compound is eluting, but it is co-eluting with a yellow impurity. What is it?

  • Diagnosis: The yellow impurity is likely the starting material, 2-chloro-4-fluorobenzonitrile (or nitro-equivalent), or a degradation product.[1]

  • Fix: These non-basic impurities do not interact with silanols as strongly as your amine.

    • If using Pathway A: Lower the MeOH percentage to 0-5% isocratic. The impurity should elute first.

    • If using Pathway B: Switch to Hexane/EtOAc.[2][3] The non-polar impurity will elute near the solvent front, while your amine is retained.

Q: I used TEA, but my product precipitated on the column.

  • Diagnosis: Solubility mismatch. The "Free Base" form of piperidines is soluble in organics, but if you formed a salt during the reaction (e.g., HCl salt) and didn't neutralize it during workup, it may crash out in non-polar solvents.

  • Fix: Perform a "Free Basing" extraction before chromatography. Dissolve crude in EtOAc, wash with saturated

    
    , dry organic layer, and concentrate. Load the resulting oil.
    

Q: Can I use C18 (Reverse Phase) instead?

  • Answer: Yes, and it is often easier.[4]

  • Protocol: Use a Water/Acetonitrile gradient with 0.1% Formic Acid or 0.1% Ammonium Bicarbonate .

  • Note: At acidic pH (Formic acid), the piperidine will be protonated (

    
    ) and elute very quickly (near the void volume). Use Ammonium Bicarbonate (pH 10) to keep it neutral and increase retention on C18.
    

References

  • Teledyne ISCO. (2012).[2] RediSep Amine Functionalized Column: Purification of High pKa Organic Compounds.[2] Application Note AN87. Link

  • Biotage. (2023). Is there an easy way to purify organic amines? The Flash Blog. Link

  • Teledyne ISCO. (2012).[2] Flash Chromatography Separation of Basic Organic Compounds without Modifier.[4] Application Note. Link

  • Williams, R. (2024). pKa Data Compilation.[5] (Reference for Piperidine pKa ~11). Link

Sources

Technical Support Center: Resolving Enantiomers of 3-Substituted Piperidine Benzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral resolution of 3-substituted piperidine benzonitriles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for this specific class of compounds. The piperidine ring is a critical scaffold in numerous pharmaceuticals, and the stereochemistry at the 3-position often dictates pharmacological activity and safety.[1] Therefore, robust methods for enantiomeric separation are paramount.

This resource is structured in a question-and-answer format to directly address the challenges you may encounter during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving racemic mixtures of 3-substituted piperidine benzonitriles?

There are two principal strategies for the chiral resolution of 3-substituted piperidine benzonitriles: preparative chiral chromatography and diastereomeric salt crystallization .

  • Preparative Chiral Chromatography: This is a powerful and widely used technique that physically separates enantiomers based on their differential interactions with a chiral stationary phase (CSP).[2] High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common modalities. SFC is often favored for being faster and more environmentally friendly.[1]

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic piperidine benzonitrile (a base) with a chiral acid to form a pair of diastereomeric salts.[3] These diastereomers have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[3][4] This method is often economical and highly scalable.[4]

Q2: I'm developing a chiral HPLC method. What type of column and mobile phase should I start with?

For chiral HPLC method development, a screening approach is highly recommended. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are a versatile starting point for a wide range of compounds, including piperidine derivatives.[5][6]

Initial Screening Conditions:

ParameterNormal PhaseReversed-PhasePolar Organic Mode
Columns Chiralpak IA, IB, IC, ID, IE, IFChiralpak IA, IB, IC, ID, IE, IFChiralpak IA, IB, IC, ID, IE, IF
Mobile Phase n-Hexane/Isopropanol (IPA) or n-Hexane/EthanolAcetonitrile/Water or Methanol/Water with additivesAcetonitrile/Methanol or Ethanol
Additives 0.1% Diethylamine (DEA) for basic analytes0.1% Formic Acid (FA) or 0.1% DEA0.1% DEA for basic analytes
Flow Rate 1.0 mL/min[1]0.5 - 1.0 mL/min0.5 - 1.0 mL/min
Detection UV (typically 220-280 nm for the benzonitrile moiety)UV (typically 220-280 nm for the benzonitrile moiety)UV (typically 220-280 nm for the benzonitrile moiety)

Rationale: The benzonitrile group provides a good UV chromophore for detection. The piperidine nitrogen is basic, so the addition of a basic modifier like DEA in the mobile phase is often necessary to improve peak shape and prevent tailing.[7] A screening approach across different modes (normal, reversed, polar organic) is crucial as chiral recognition is highly specific and difficult to predict.[8]

Q3: My 3-substituted piperidine benzonitrile lacks a strong UV chromophore. How can I analyze its enantiomeric purity by HPLC?

If your molecule lacks a suitable chromophore, pre-column derivatization is a common strategy.[1] This involves reacting the piperidine nitrogen with a derivatizing agent that introduces a strongly UV-absorbent or fluorescent tag.

Common Derivatizing Agents for Amines:

  • p-Toluenesulfonyl chloride (TsCl): Reacts with the secondary amine of the piperidine to form a sulfonamide with strong UV absorbance.[9]

  • Dansyl chloride: Forms a highly fluorescent derivative, allowing for very sensitive detection.

  • 9-Fluorenylmethyl chloroformate (Fmoc-Cl): Provides a derivative with a strong UV chromophore.

The derivatization reaction must be quantitative and not cause racemization of the chiral center.

Q4: I'm considering diastereomeric salt crystallization. How do I choose the right resolving agent?

The selection of the resolving agent is critical and often empirical. For a basic compound like a 3-substituted piperidine benzonitrile, you will need a chiral acid.

Common Chiral Acid Resolving Agents:

  • Tartaric acid derivatives (e.g., L- or D-tartaric acid, dibenzoyl-L/D-tartaric acid)[10]

  • Mandelic acid (R- or S-mandelic acid)[10]

  • Camphorsulfonic acid (e.g., (1S)-(+)-10-camphorsulfonic acid)[11]

  • N-acetyl-L-leucine[11]

Experimental Approach:

  • Screening: Perform small-scale crystallization experiments with a variety of chiral acids in different solvents.

  • Analysis: Analyze the crystalline material and the mother liquor by chiral HPLC to determine the enantiomeric excess (ee) of each fraction.

  • Optimization: Once a promising resolving agent/solvent combination is identified, optimize parameters such as the molar ratio of the resolving agent, concentration, and crystallization temperature.[4]

dot graph TD A[Start: Racemic 3-Substituted Piperidine Benzonitrile] --> B{Choose Resolution Method}; B --> C[Diastereomeric Salt Crystallization]; B --> D[Preparative Chiral Chromatography]; C --> E[Screen Chiral Acids (e.g., Tartaric Acid Derivatives, Mandelic Acid)]; E --> F[Identify Promising Acid/Solvent Pair]; F --> G[Optimize Crystallization Conditions (Stoichiometry, Temperature, Concentration)]; G --> H[Isolate Diastereomeric Salt]; H --> I[Liberate Free Base to Obtain Pure Enantiomer]; D --> J[Screen Chiral Stationary Phases (CSPs) and Mobile Phase Modes]; J --> K[Identify Optimal Column and Conditions]; K --> L[Scale-up to Preparative Scale]; L --> M[Collect Enantiomerically Pure Fractions]; I --> N[Final Product: Enantiopure Piperidine Benzonitrile]; M --> N;

end Caption: Workflow for Chiral Resolution.

Troubleshooting Guide

Chiral HPLC/SFC Issues

Problem: Poor or no separation of enantiomers.

  • Cause: The chiral stationary phase (CSP) and/or mobile phase are not providing sufficient chiral recognition.

  • Solution:

    • Systematic Screening: Do not rely on a single column. Screen a variety of polysaccharide-based CSPs.[8]

    • Vary the Mobile Phase: Switch between normal-phase, reversed-phase, and polar organic modes. Sometimes a separation that is not achieved in one mode is easily obtained in another.[8]

    • Optimize Modifiers: In normal phase, vary the alcohol modifier (e.g., isopropanol vs. ethanol) and its concentration. In reversed-phase, adjust the type and concentration of the acidic or basic additive.[8]

    • Temperature Effects: Investigate the effect of column temperature. Lower temperatures sometimes enhance chiral recognition.

Problem: Peak tailing or broad peaks.

  • Cause: Secondary interactions between the basic piperidine nitrogen and residual silanols on the silica-based CSP.[7]

  • Solution:

    • Add a Basic Modifier: For normal phase and polar organic mode, add a small amount (0.1-0.2%) of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase.[9]

    • Adjust pH: In reversed-phase, ensure the mobile phase pH is appropriate.

    • Check for System Issues: Broad peaks can also be a sign of extra-column volume, a void in the column, or a partially blocked frit.[12][13]

Problem: Inconsistent retention times.

  • Cause: Lack of system equilibration, mobile phase instability, or leaks.

  • Solution:

    • Equilibrate Thoroughly: Chiral columns, especially in normal phase, can require long equilibration times. Ensure the system is fully equilibrated before starting your analysis.[14]

    • Mobile Phase Preparation: Ensure the mobile phase is well-mixed and degassed. In normal phase, be aware that the composition can change due to the evaporation of volatile components.[12]

    • Check for Leaks: Inspect all fittings for signs of leaks, especially around the pump heads and injector.[13]

dot graph G { layout=neato; node [shape=box, style="filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica"];

} Caption: Troubleshooting Poor Peak Shape.

Diastereomeric Salt Crystallization Issues

Problem: No crystallization occurs.

  • Cause: The diastereomeric salts are too soluble in the chosen solvent.

  • Solution:

    • Change Solvent: Switch to a less polar solvent in which the salts are likely to be less soluble.

    • Increase Concentration: Concentrate the solution by removing some of the solvent.

    • Cooling: Slowly cool the solution to reduce solubility.

    • Anti-Solvent Addition: Add a solvent in which the salts are insoluble (an anti-solvent) dropwise to induce precipitation.

Problem: Both diastereomers crystallize together (low diastereomeric excess).

  • Cause: The solubilities of the two diastereomeric salts are too similar in the chosen solvent system.

  • Solution:

    • Solvent Screening: This is the most critical parameter. Systematically screen a wide range of solvents and solvent mixtures.

    • Optimize Molar Ratio: Vary the molar ratio of the resolving agent to the racemic base. Ratios other than 1:1 can sometimes be beneficial.[4]

    • Temperature Control: Control the crystallization temperature carefully. A slower cooling rate can improve selectivity.

    • Recrystallization: A single crystallization may not be sufficient. Recrystallize the enriched salt mixture to improve the diastereomeric excess.

Problem: The isolated salt has a low yield.

  • Cause: The desired diastereomer has significant solubility in the mother liquor.

  • Solution:

    • Optimize Solvent and Temperature: Find a solvent system where the desired diastereomer has very low solubility while the other remains in solution.

    • Recover from Mother Liquor: It may be possible to recover the desired enantiomer from the mother liquor by liberating the free base, racemizing it, and recycling it through the resolution process.

Experimental Protocols

Protocol 1: Chiral HPLC Method Screening
  • Prepare Stock Solution: Prepare a 1 mg/mL solution of the racemic 3-substituted piperidine benzonitrile in a suitable solvent (e.g., isopropanol).

  • Column Selection: Use a column switcher with a set of polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC).

  • Mobile Phase Preparation:

    • Normal Phase: Prepare mobile phases of n-Hexane/IPA (90/10, 80/20) and n-Hexane/Ethanol (90/10, 80/20), each with and without 0.1% DEA.

    • Reversed-Phase: Prepare mobile phases of Acetonitrile/Water (50/50) and Methanol/Water (50/50), each with and without 0.1% Formic Acid.

  • Screening Execution:

    • Set the column temperature to 25 °C.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detector to an appropriate wavelength (e.g., 254 nm).

    • Inject the sample onto each column with each mobile phase combination.

    • Allow sufficient time for equilibration between mobile phase changes.

  • Data Analysis: Evaluate the chromatograms for resolution between the enantiomers. Select the best condition for further optimization.

Protocol 2: Small-Scale Diastereomeric Salt Crystallization Screen
  • Preparation: In separate small vials, dissolve a specific amount of the racemic piperidine benzonitrile (e.g., 100 mg) in a minimal amount of a test solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate).

  • Addition of Resolving Agent: Add a solution of 0.5 equivalents of a chiral acid (e.g., dibenzoyl-L-tartaric acid) dissolved in the same solvent.

  • Crystallization: Stopper the vials and allow them to stand at room temperature. If no crystals form, try cooling in a refrigerator.

  • Isolation: If crystals form, isolate them by filtration and wash with a small amount of cold solvent. Air dry the crystals.

  • Analysis:

    • Liberate the free base from a small sample of the crystals and the mother liquor by partitioning between a weak base (e.g., sodium bicarbonate solution) and an organic solvent (e.g., ethyl acetate).

    • Analyze the enantiomeric excess (ee) of both the crystalline material and the mother liquor using a developed chiral HPLC method.

  • Evaluation: A successful screen will show enrichment of one enantiomer in the crystals and the other in the mother liquor.

References

  • Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds. Benchchem.
  • Process for resolving racemic mixtures of piperidine derivatives.
  • 3, 5-Disubstituted Piperidine Derivatives A Scalable Route to All Four Stereoisomers. Organic Process Research & Development.
  • Process for resolving racemic mixtures of piperidine derivatives.
  • Enantioselective Separation of Several Piperidine-2,6-dione Drugs on Chirose C-1 Chiral Stationary Phase.
  • Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatiz
  • Breaking Down the Methods: Chromatography and Crystalliz
  • (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities.
  • Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services.
  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. ScienceDirect.
  • Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. PMC.
  • Trouble with chiral separations.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • Diastereomeric Resolution Yields Highly Potent Inhibitor of SARS-CoV-2 Main Protease. Lirias.
  • HPLC Troubleshooting Guide. ACE HPLC.
  • Playing with Selectivity for Optimal Chiral Separation.
  • Diastereomeric recrystalliz

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 2-Chloro-4-(3-piperidinyloxy)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of success. This guide provides a comprehensive analysis of 2-Chloro-4-(3-piperidinyloxy)benzonitrile, a molecule of interest in medicinal chemistry, using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy as the primary analytical tool. Furthermore, this guide will objectively compare the insights gained from ¹H NMR with those from complementary techniques such as ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy, offering a holistic approach to structural characterization.

The Central Role of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy is an unparalleled technique for determining the precise arrangement of hydrogen atoms within a molecule.[1] By analyzing chemical shifts, signal integrations, and spin-spin coupling patterns, a detailed map of the proton framework can be constructed.[2] This information is critical for confirming the identity of a synthesized compound and assessing its purity.

Predicted ¹H NMR Spectrum of 2-Chloro-4-(3-piperidinyloxy)benzonitrile

In the absence of a publicly available experimental spectrum, a predicted ¹H NMR spectrum provides a valuable framework for analysis. The prediction is based on established principles of NMR theory, including the effects of electronegativity, magnetic anisotropy, and spin-spin coupling.[3]

The structure of 2-Chloro-4-(3-piperidinyloxy)benzonitrile with predicted proton assignments is shown below:

Caption: Molecular structure of 2-Chloro-4-(3-piperidinyloxy)benzonitrile.

Table 1: Predicted ¹H NMR Spectral Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Hₐ (ortho to -CN, meta to -O)~ 7.6d1HDeshielded by the anisotropic effect of the nitrile group and the inductive effect of the chlorine atom.
Hₑ (ortho to -O, meta to -Cl)~ 7.1d1HShielded by the electron-donating oxygen, but deshielded by the meta-chlorine.
Hₒ (ortho to -Cl, meta to -CN)~ 7.5s1HDeshielded by the adjacent chlorine atom.
H-piperidine (CH-O)~ 4.5m1HSignificantly deshielded due to the attached electronegative oxygen atom.
H-piperidine (CH₂-N)~ 2.8 - 3.2m2HDeshielded by the adjacent nitrogen atom.
H-piperidine (CH₂-CH-O)~ 1.9 - 2.2m2HAliphatic protons adjacent to the methine carbon.
H-piperidine (CH₂)~ 1.6 - 1.9m4HRemaining aliphatic protons on the piperidine ring.
N-H~ 1.5 - 3.0 (broad)s (broad)1HChemical shift is variable and depends on solvent and concentration; often appears as a broad singlet.
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 2-Chloro-4-(3-piperidinyloxy)benzonitrile in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

  • Data Processing: Fourier transform the acquired free induction decay (FID) to obtain the spectrum. Phase and baseline correct the spectrum. Integrate the signals and reference the chemical shifts to a known standard (e.g., tetramethylsilane, TMS).

Comparative Analysis with Alternative Techniques

While ¹H NMR is a powerful tool, a multi-technique approach is often necessary for unambiguous structure confirmation.[4]

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.[5]

Expected Data: The ¹³C NMR spectrum of 2-Chloro-4-(3-piperidinyloxy)benzonitrile is expected to show distinct signals for each of the 12 unique carbon atoms. Key predicted shifts include:

  • Aromatic Carbons: ~110-160 ppm. The carbon bearing the nitrile group will be significantly downfield.

  • Nitrile Carbon: ~115-125 ppm.[6]

  • Piperidine Carbons: ~20-70 ppm. The carbon attached to the oxygen (C-O) will be the most downfield in this region.

Comparison:

Feature¹H NMR¹³C NMR
Information Proton environment, connectivityCarbon framework
Sensitivity HighLow
Coupling Complex (H-H)Simple (proton-decoupled)
Strengths Detailed connectivity, stereochemistryNumber of unique carbons
Weaknesses Signal overlap can be an issueLonger acquisition times
Mass Spectrometry (MS)

Mass spectrometry determines the mass-to-charge ratio of ions, providing the molecular weight of the compound and information about its fragmentation pattern.[7][8]

Expected Data: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₂H₁₃ClN₂O = 236.70 g/mol ). Isotope peaks for chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be observed for the molecular ion and any chlorine-containing fragments.

Comparison:

Feature¹H NMRMass Spectrometry
Information Structural connectivityMolecular weight, elemental composition
Sample Amount mgµg to ng
Strengths Detailed structural informationHigh sensitivity, molecular formula
Weaknesses Lower sensitivityLimited connectivity information
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[7]

Expected Data: The FTIR spectrum will show characteristic absorption bands for the functional groups in 2-Chloro-4-(3-piperidinyloxy)benzonitrile:

  • C≡N (nitrile): Strong, sharp absorption around 2220-2260 cm⁻¹.[9]

  • C-O (ether): Stretching vibration in the 1000-1300 cm⁻¹ region.

  • C-Cl (chloroalkane): Absorption in the 600-800 cm⁻¹ region.

  • N-H (secondary amine): Moderate absorption around 3300-3500 cm⁻¹.

  • Aromatic C-H: Stretching vibrations above 3000 cm⁻¹.

Comparison:

Feature¹H NMRFTIR Spectroscopy
Information Proton frameworkFunctional groups
Strengths Detailed structural elucidationRapid identification of functional groups
Weaknesses Does not directly identify functional groupsProvides limited information on the overall structure
Integrated Analytical Workflow

A comprehensive approach to structural elucidation involves the integration of these techniques.

Integrated_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Compound 2-Chloro-4-(3-piperidinyloxy)benzonitrile H_NMR ¹H NMR Compound->H_NMR Proton Framework C_NMR ¹³C NMR Compound->C_NMR Carbon Skeleton MS Mass Spectrometry Compound->MS Molecular Weight FTIR FTIR Compound->FTIR Functional Groups Structure Confirmed Structure H_NMR->Structure C_NMR->Structure MS->Structure FTIR->Structure

Caption: An integrated workflow for the structural elucidation of small molecules.

Conclusion

The structural analysis of 2-Chloro-4-(3-piperidinyloxy)benzonitrile serves as an excellent case study for the application of modern spectroscopic techniques in drug development. While ¹H NMR provides the most detailed information about the proton framework, a comprehensive and unambiguous structural assignment is best achieved through the synergistic use of ¹³C NMR, Mass Spectrometry, and FTIR spectroscopy. This multi-faceted approach ensures the highest level of confidence in the identity and purity of novel chemical entities, a critical requirement for advancing promising candidates through the drug development pipeline.

References

  • Dalla Pozza, M. et al. (2021). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. ResearchGate. Available at: [Link]

  • Eliel, E. L. et al. (1980). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. Journal of the American Chemical Society.
  • Alan R. Katritzky, etc. (2010).
  • Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characteriz
  • Tables For Organic Structure Analysis. University of Potsdam.
  • UCLA Newsroom. (2018). New technique for identifying 'small' molecules could accelerate drug discovery and manufacturing. Available at: [Link]

  • Chemical shifts. University of Regensburg.
  • Thompson, E. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Research & Reviews: Journal of Medicinal & Organic Chemistry.
  • Modern Analytical Technique for Characterization Organic Compounds. (2025). International Journal of Pharmaceutical Sciences.
  • ACD/Labs. NMR Prediction. Available at: [Link]

  • Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews.
  • Google Patents. (n.d.). IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s) - 4-(1-(2-aminopropyl)-1h-pyrazol-3-yl)-2-chlorobenzonitrile as intermediates in the process for preparing (s)-3-acetyl-n-(1-(3-(3-chloro-4-cyanophenyl)-1h-pyrazol-1-yl)propan-2-yl)-1h-pyrazole-5-carboxamide.
  • H NMR Spectroscopy.
  • Benzonitrile at BMRB. Biological Magnetic Resonance Bank. Available at: [Link]

  • ChemAxon. (n.d.). NMR Predictor - Documentation. Available at: [Link]

  • Kochev, N. T. et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software.
  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-
  • PubChem. (n.d.). 2-Chlorobenzonitrile. Available at: [Link]

  • NIST. (n.d.). Benzonitrile, 2-chloro-. In NIST Chemistry WebBook. Available at: [Link]

  • Organic Chemistry Data & Info. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts.
  • Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy.
  • Wiley Science Solutions. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • Smith, W. (n.d.). Strategies for Interpreting Mass Spectra in Chemical Research. Longdom Publishing.
  • DB Infotech. (2023). How to Predict NMR in ChemDraw. YouTube. Available at: [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shifts.
  • SpectraBase. (n.d.). 2-Chloro-4-hydroxybenzonitrile. Available at: [Link]

  • 13C NMR Chemical Shift Table. University of California, Los Angeles.
  • Sharma, V. K. (2022). FT-IR and FT RAMAN SPECTRA of 4-chloro 2 methyl benzonitrile. International Journal of Trend in Scientific Research and Development.
  • FTIR Spectra of 2-chloro-4-nitroaniline (a) calculated and (b) observed.
  • Doc Brown's Chemistry. (n.d.). 13C - NMR spectrum of 2-chloro-2-methylpropane.
  • Spectral differentiation and gas chromatographic/mass spectrometric analysis of the lacrimators 2-chloroacetophenone and o-chlorobenzylidene malononitrile. PubMed.
  • GNPS Library Spectrum CCMSLIB00012112951. GNPS.

Sources

IR spectroscopy characteristic peaks for nitrile and aryl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Spectroscopic Guide: Nitrile vs. Aryl Chloride Quantification in Drug Synthesis

Executive Summary

In pharmaceutical process development, the conversion of aryl chlorides to aryl nitriles (e.g., via Rosenmund–von Braun or Pd-catalyzed cyanation) is a critical transformation. This guide objectively compares the infrared (IR) spectroscopic signatures of these two functional groups.

The Verdict:

  • Nitrile (

    
    ):  Exhibits superior diagnostic reliability . It appears in a spectral "quiet zone" (
    
    
    
    cm⁻¹) with high intensity, making it an ideal candidate for quantitative reaction monitoring (PAT).
  • Aryl Chloride (

    
    ):  Exhibits poor diagnostic reliability  in IR. Its primary stretching modes (
    
    
    
    cm⁻¹) fall within the crowded fingerprint region and couple heavily with ring vibrations. Raman spectroscopy or HPLC are recommended alternatives for definitive
    
    
    quantification.

Part 1: The Vibrational Landscape

Nitrile ( ): The "Gold Standard" Signal

The nitrile group is one of the most distinct handles in vibrational spectroscopy. Its utility stems from the high force constant of the triple bond (


 mdyn/Å) and a significant dipole moment, rendering it IR-active.
  • Characteristic Peak:

    
     cm⁻¹.
    
  • Mechanism: Stretching vibration (

    
    ).
    
  • Structural Sensitivity:

    • Aliphatic Nitriles:

      
       cm⁻¹.
      
    • Aromatic Nitriles (Conjugated):

      
       cm⁻¹.[1] Conjugation allows delocalization of 
      
      
      
      -electrons between the ring and the nitrile, weakening the triple bond character and lowering the wavenumber.
  • Interference: Minimal. This region is devoid of

    
    , 
    
    
    
    , or
    
    
    signals. The only potential overlaps are alkynes (
    
    
    ) or isocyanates, which are mechanistically distinct.
Aryl Chloride ( ): The "Fingerprint" Challenge

Detecting aryl chlorides via IR is fraught with ambiguity. The


 bond is heavier and weaker, pushing the frequency into the low-energy "fingerprint" region where ring deformations dominate.
  • Primary Stretch:

    
     cm⁻¹ (often 
    
    
    
    cm⁻¹ for chlorobenzene derivatives).
    • Issue: This band is often a "mixed mode," coupling the

      
       stretch with in-plane ring breathing. It lacks specificity.
      
  • Secondary Band:

    
     cm⁻¹.
    
    • Issue: While stronger, this region is cluttered with

      
       out-of-plane (oop) bends, making quantification difficult without chemometric deconvolution.
      
  • Physics: The

    
     bond has a smaller change in dipole moment during vibration compared to 
    
    
    
    , resulting in weaker IR intensity.

Part 2: Comparative Diagnostics (IR vs. Alternatives)

This table compares the efficacy of IR against Raman and NMR for these specific groups.

FeatureNitrile (

)
Aryl Chloride (

)
IR Detectability High. Strong, isolated peak.Low. Buried in fingerprint region.
Raman Detectability High. Strong polarizability change.Medium/High. Better than IR;

is distinct in Raman (

cm⁻¹).
Quantification Limit < 0.1% (w/w) in favorable matrices.> 1-2% (w/w); requires chemometrics.
Reaction Monitoring Excellent for product formation.Poor for starting material consumption.
Alternative Method ¹³C NMR: Peak at

ppm.
Mass Spec (LC-MS): Isotope pattern (

3:1 ratio) is definitive.

Part 3: Experimental Protocol (Reaction Monitoring)

Scenario: Monitoring the cyanation of 4-chlorotoluene to 4-tolunitrile. Objective: Validate the completion of reaction using FT-IR (ATR).

Phase 1: Baseline Establishment (The "Stop/Go" Check)
  • Step 1: Acquire spectra of pure starting material (4-chlorotoluene) and reference standard (4-tolunitrile).

  • Step 2 (Self-Validation): Overlay the spectra.

    • Check: Is there a clear window at

      
       cm⁻¹ in the starting material spectrum?
      
    • Result: If yes, proceed. If the starting material absorbs here (rare), IR is invalid for this synthesis.

Phase 2: Reaction Sampling (ATR Method)
  • Sampling: Withdraw 50

    
    L of reaction mixture.
    
  • Quench: Dilute immediately in EtOAc or IPA to stop the reaction and prevent precipitation on the crystal.

  • Measurement: Place 10

    
    L on the Diamond ATR crystal.
    
  • Processing: Apply baseline correction (linear, two-point:

    
     and 
    
    
    
    cm⁻¹).
Phase 3: Data Interpretation[2]
  • Primary Metric: Integration of the peak area at

    
     cm⁻¹.
    
  • Secondary Metric (Cautionary): Do not rely solely on the disappearance of the

    
     cm⁻¹ 
    
    
    
    peak. Instead, monitor the disappearance of specific
    
    
    oop bands (
    
    
    cm⁻¹) associated with the substitution pattern, which shift significantly upon conversion from electron-donating (
    
    
    ) to electron-withdrawing (
    
    
    ).

Part 4: Visualization & Logic

Diagram 1: Spectral Assignment Decision Tree

This logic flow ensures correct peak assignment and rules out common false positives (like Fermi resonance or isonitriles).

SpectralLogic Start Unknown Peak Observed RegionCheck Region: 2200-2260 cm⁻¹? Start->RegionCheck IntensityCheck Intensity: Strong/Sharp? RegionCheck->IntensityCheck Yes Fingerprint Fingerprint Region (1000-1100 cm⁻¹) RegionCheck->Fingerprint No SplitCheck Is Peak Split? IntensityCheck->SplitCheck Yes Alkyne Alkyne (C≡C) (Usually weak/invisible in IR) IntensityCheck->Alkyne No (Weak) Fermi Fermi Resonance (Overtone coupling) SplitCheck->Fermi Yes (Doublet) Nitrile Confirmed Nitrile (C≡N) SplitCheck->Nitrile No (Singlet) ArCl Possible Ar-Cl (Low Confidence) Fingerprint->ArCl Band present

Caption: Decision logic for assigning nitrile vs. aryl chloride peaks, highlighting the high confidence of nitrile assignment versus the ambiguity of Ar-Cl.

Diagram 2: Reaction Monitoring Workflow

A self-validating loop for monitoring the transformation.

ReactionWorkflow Sample Sample Reaction (t=x) Prep Quench/Dilute (Prevent Crystal Fouling) Sample->Prep Scan ATR-FTIR Scan (4000-600 cm⁻¹) Prep->Scan AnalyzeCN Analyze 2230 cm⁻¹ (Product Appearance) Scan->AnalyzeCN AnalyzeCl Analyze 1090 cm⁻¹ (SM Disappearance) Scan->AnalyzeCl Low Reliability Valid Validation Check: Is 2230 increasing? AnalyzeCN->Valid Decision Reaction Complete? Valid->Decision Stop Terminate Reaction Decision->Stop Plateau Reached Continue Continue Heating Decision->Continue Rising Signal Continue->Sample

Caption: Workflow for monitoring Aryl Chloride to Nitrile conversion. Note the dashed line for Ar-Cl analysis, indicating its secondary/unreliable status.

Part 5: Characteristic Frequency Reference Table

Functional GroupModeFrequency (cm⁻¹)IntensityNotes
Aliphatic Nitrile


StrongSharp singlet.
Aromatic Nitrile


StrongShifted lower due to conjugation.[1]
Aryl Chloride


Medium/WeakSpecific to chlorobenzene derivatives [1].
Aryl Chloride Ring/Cl Mix

StrongBroad; overlaps with C-H oop bends.
Alkyne (Internal)


VariableOften weak/inactive in IR (symmetry).

References

  • NIST Mass Spectrometry Data Center. Benzene, chloro- (Chlorobenzene) Infrared Spectrum.[2] NIST Chemistry WebBook, SRD 69.[3][4][5] Available at: [Link]

  • NIST Mass Spectrometry Data Center. Benzonitrile Infrared Spectrum.[6] NIST Chemistry WebBook, SRD 69.[3][4][5] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for characteristic frequencies).
  • Socrates, G. Infrared and Raman Characteristic Group Frequencies: Tables and Charts. (Authoritative source for specific band assignments).

Sources

A Researcher's Guide to Elemental Analysis: Expected vs. Experimental Values for C12H13ClN2O

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise characterization of novel chemical entities is paramount. Elemental analysis stands as a foundational technique, offering a critical checkpoint for verifying the empirical formula of a synthesized compound and assessing its purity. This guide provides an in-depth comparison of elemental analysis techniques, centered around the expected values for the compound with the molecular formula C12H13ClN2O. We will delve into the theoretical calculations, compare analytical methodologies, and provide actionable insights for researchers, scientists, and drug development professionals to ensure data integrity and navigate potential analytical hurdles.

The Theoretical Benchmark: Calculating Expected Values for C12H13ClN2O

Before any experimental analysis, establishing the theoretical elemental composition is a crucial first step.[1] This calculated benchmark serves as the "ground truth" against which all experimental data will be compared. The percentage composition of each element in a compound is determined by its molecular formula and the atomic weights of its constituent elements.[1]

For the molecular formula C12H13ClN2O , the molecular weight is calculated as follows:

  • Carbon (C): 12 atoms × 12.011 g/mol = 144.132 g/mol

  • Hydrogen (H): 13 atoms × 1.008 g/mol = 13.104 g/mol

  • Chlorine (Cl): 1 atom × 35.453 g/mol = 35.453 g/mol

  • Nitrogen (N): 2 atoms × 14.007 g/mol = 28.014 g/mol

  • Oxygen (O): 1 atom × 15.999 g/mol = 15.999 g/mol

Total Molecular Weight = 236.702 g/mol

From these values, the expected elemental percentages are:

  • %C = (144.132 / 236.702) × 100 = 60.90%

  • %H = (13.104 / 236.702) × 100 = 5.54%

  • %Cl = (35.453 / 236.702) × 100 = 14.98%

  • %N = (28.014 / 236.702) × 100 = 11.84%

  • %O = (15.999 / 236.702) × 100 = 6.76%

These theoretical values are the target for any experimental elemental analysis of a pure sample of C12H13ClN2O. For publication in many scientific journals, experimental values are expected to be within ±0.4% of the theoretical values.[2][3][4]

A Comparative Look at Elemental Analysis Techniques

The determination of the elemental composition of an organic compound is typically not achieved by a single analytical method but rather a combination of techniques, each optimized for specific elements.[5] Modern elemental analyzers are sophisticated instruments that offer high precision and accuracy.[6]

TechniqueElements DeterminedPrincipleAdvantagesDisadvantages
Combustion Analysis C, H, N, SThe sample is combusted in a high-temperature furnace in the presence of excess oxygen. The resulting gases (CO2, H2O, N2, SO2) are separated and quantified by detectors like a Thermal Conductivity Detector (TCD).[7][8][9]High precision and accuracy, well-established and automated.[6]Indirectly determines oxygen, potential for incomplete combustion with refractory materials.[10]
Pyrolysis OThe sample is heated to a high temperature in an inert atmosphere (pyrolysis). The oxygen in the sample combines with a carbon source to form carbon monoxide (CO), which is then quantified.[9][11][12]Direct determination of oxygen.Requires a separate analysis from CHN/S.
Mineralization followed by Titration Cl, Br, IThe organic sample is decomposed (mineralized) in a pure oxygen environment to convert the halogen into its ionic form (e.g., Cl-). The resulting solution is then titrated, often with a silver nitrate solution (argentometric titration).[13]Reliable and accurate for halogens.Can be more time-consuming than automated combustion methods.
Inductively Coupled Plasma (ICP) Techniques (ICP-OES, ICP-MS) Wide range of elements, including metals and some non-metalsThe sample is introduced into a high-temperature plasma, which excites the atoms. The emitted light (ICP-OES) or the mass-to-charge ratio of the ions (ICP-MS) is measured to identify and quantify the elements.[14]High sensitivity, capable of multi-element analysis.[14]Primarily used for inorganic analysis, can be subject to spectral and matrix interferences.[15][16][17]

Experimental Workflow: A Step-by-Step Protocol for CHN Analysis

Combustion analysis is the most common method for determining carbon, hydrogen, and nitrogen content.[7][18] A typical workflow using a modern CHN analyzer is as follows:

Caption: Workflow for CHN analysis by combustion.

Detailed Steps:

  • Sample Preparation: Ensure the sample is homogenous and dry. Any residual solvents will significantly impact the hydrogen and carbon percentages.[4]

  • Sample Weighing: Accurately weigh a small amount of the sample (typically 1-3 mg) into a tin or silver capsule using a microbalance.

  • Encapsulation: The capsule is sealed to contain the sample.

  • Autosampler Introduction: The encapsulated sample is placed in an autosampler, which will introduce it into the combustion furnace at the appropriate time.

  • Combustion: The sample is dropped into a high-temperature furnace (around 900-1000°C) with a constant flow of pure oxygen.[18] This causes the sample to combust, converting carbon to carbon dioxide (CO2), hydrogen to water (H2O), and nitrogen to nitrogen oxides (NOx).

  • Reduction: The combustion gases are then passed through a reduction tube, typically containing copper, to convert the nitrogen oxides to nitrogen gas (N2).

  • Gas Separation: The mixture of CO2, H2O, and N2 is then passed through a chromatographic column to separate the individual gases.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column. The detector's response is proportional to the amount of each element in the original sample.[9]

  • Data Analysis: The instrument's software calculates the percentage of each element based on the detector's signal and the initial sample weight.

Navigating Challenges: Potential Sources of Error and Mitigation Strategies

Achieving accurate and reliable elemental analysis results requires careful attention to potential sources of error.

  • Incomplete Combustion: Refractory materials or samples with high melting points may not combust completely, leading to lower than expected carbon values. Using combustion aids or optimizing the furnace temperature can help mitigate this.

  • Sample Impurities: The presence of residual solvents, inorganic salts, or other impurities will lead to deviations from the theoretical values. Proper purification and drying of the sample are critical.[4]

  • Hygroscopic Samples: Compounds that readily absorb moisture from the atmosphere will show artificially high hydrogen and oxygen content. Samples should be handled in a dry environment (e.g., a glove box) if necessary.

  • Interferences: In some analytical techniques, such as ICP, spectral and matrix interferences can lead to inaccurate results.[15][16][19] These interferences occur when other elements or molecules in the sample produce signals that overlap with the analyte's signal. Method development and validation are crucial to identify and correct for such interferences.[20][21][22]

Method Validation in a Regulated Environment

For drug development professionals, the validation of analytical methods is a non-negotiable aspect of ensuring data integrity and regulatory compliance.[20] A validated elemental analysis method will have demonstrated:

  • Accuracy: The closeness of the experimental value to the true (theoretical) value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Specificity: The ability to assess the element of interest in the presence of other components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Conclusion

Elemental analysis is an indispensable tool in the arsenal of researchers and drug development professionals. By understanding the theoretical underpinnings of elemental composition, the principles and comparative advantages of different analytical techniques, and the potential pitfalls that can compromise data quality, scientists can confidently verify the identity and purity of their compounds. For the target molecule C12H13ClN2O, the expected values serve as a critical reference point. Adherence to rigorous experimental protocols and method validation ensures that the data generated is not only accurate and reliable but also stands up to the scrutiny of peer review and regulatory bodies.

References

  • Wikipedia. Combustion analysis. [Link]

  • LECO Corporation. Combustion Analysis for Elemental Determination. [Link]

  • Embibe. What Is an Elemental Analyzer & How Does It Work?. [Link]

  • ResearchGate. Pyrolysis Techniques for Oxygen Isotope Analysis of Cellulose. [Link]

  • Chemistry LibreTexts. 9.3: Interferences in Absorption Spectroscopy. [Link]

  • AZoM. How Does an Elemental Analyzer Work?. [Link]

  • Elementar. Oxygen analyzer rapid OXY cube. [Link]

  • Grokipedia. Combustion analysis. [Link]

  • Spectroscopy Online. Interferences Explained, ICP-OES Part 1. [Link]

  • Exeter Analytical, Inc. DETERMINATION OF OXYGEN IN ORGANIC COMPOUNDS WITH THE 440. [Link]

  • Contract Laboratory. Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future. [Link]

  • Mikroanalytisches Laboratorium Kolbe. Cl/Br. [Link]

  • Recipharm. Development and validation of ICP-OES for trace element estimation. [Link]

  • Spectroscopy Online. Interelement Corrections in Spectrochemistry. [Link]

  • Wuxi Jinyibo Instrument Technology Co.,Ltd. What is an elemental analyzer. [Link]

  • Analytik Jena. Combustion Elemental Analysis. [Link]

  • JoVE. Video: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Interferences. [Link]

  • Wikipedia. Elemental analysis. [Link]

  • International Journal of Chemical & Pharmaceutical Analysis. DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. [Link]

  • PMC. Development and Validation of an Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. [Link]

  • Crea Analytical. Total Chlorine Analysis. [Link]

  • Almac. Development and validation of an ICP-MS method for the determination of elemental impurities in TP-6076 active pharmaceutical in. [Link]

  • Taylor & Francis. Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]

  • Intertek. Elemental Analysis. [Link]

  • Hach. Chlorine Analysis. [Link]

  • Analytik Jena. Reliable Elemental Analysis for Nitrogen, Sulfur, and Chlorine in Biofuels. [Link]

  • University of Liverpool. Elemental Analysis Calculator. [Link]

  • PMC. An International Study Evaluating Elemental Analysis. [Link]

  • ResearchGate. (PDF) An International Study Evaluating Elemental Analysis. [Link]

  • University of Wisconsin-Madison. Stoichiometry: Elemental Analysis. [Link]

  • ResearchGate. How we can calculate the exact relative C,H,N,S of compound based on C,H, N,S data only?. [Link]

  • YouTube. 5.1i Elemental analysis. [Link]

  • ResearchGate. Chapter 6 Elemental Analysis and Biological Characterization. [Link]

  • University of British Columbia. Summary of CHNS Elemental Analysis Common Problems. [Link]

  • University of Illinois at Urbana-Champaign. Elemental Composition Calculator. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-Chloro-4-(3-piperidinyloxy)benzonitrile

[1]

Executive Summary: Immediate Action Plan

2-Chloro-4-(3-piperidinyloxy)benzonitrile is a halogenated, nitrogen-containing aromatic compound frequently used as a pharmaceutical intermediate (e.g., in ALK inhibitor synthesis). Its disposal requires strict adherence to Halogenated Organic Waste protocols.

Critical "Do's and Don'ts":

  • DO segregate into "Halogenated Organic" waste streams.

  • DO incinerate via a licensed facility equipped with scrubbers (for HCl and NOx control).

  • DO NOT mix with strong acids (risk of exothermic reaction with the piperidine moiety or nitrile hydrolysis).

  • DO NOT dispose of down the drain.[1] This compound is toxic to aquatic life and persistent.

Part 1: Chemical Profile & Hazard Identification[2]

To understand the disposal logic, we must deconstruct the molecule. As a Senior Scientist, I rely on Structure-Activity Relationships (SAR) when specific SDS data is sparse. This compound presents three distinct hazard vectors:

Functional GroupHazard CharacteristicDisposal Implication
Benzonitrile Core Acute Toxicity (Oral/Inhalation) .[1] Metabolic release of cyanide is slow but possible under extreme physiological conditions.Must be labeled "Toxic." Avoid inhalation of dust/vapors during transfer.[1][2][3]
Piperidine Ring Basic/Corrosive . Secondary amines are alkaline and can cause skin/eye irritation or burns.Incompatible with Acids. Neutralization generates heat, potentially volatilizing toxic components.
Chlorine Substituent Halogenated Waste . Combustion releases Hydrogen Chloride (HCl) gas.MANDATORY: Must go to a high-temperature incinerator with acid gas scrubbing.

Part 2: Pre-Disposal Stabilization & Segregation

Before this chemical leaves your bench, it must be stabilized. The primary risk during storage is incompatible mixing .

Waste Stream Classification

Assign this material to the Halogenated Solvent/Solid Waste stream. Even if solid, it is often dissolved in solvents (DMSO, DCM) during synthesis.

  • Solid Waste: Double-bag in high-density polyethylene (HDPE) bags.

  • Liquid Waste: Collect in HDPE or glass carboys. Avoid metal containers due to potential corrosivity of amine/chloride interactions over time.

Segregation Logic (Graphviz Visualization)

The following decision tree illustrates the critical segregation logic required to prevent accidental laboratory incidents.

WasteSegregationcluster_warningINCOMPATIBILITIESStartWaste: 2-Chloro-4-(3-piperidinyloxy)benzonitrileCheckStatePhysical State?Start->CheckStateSolidSolid / PowderCheckState->SolidLiquidSolution / Mother LiquorCheckState->LiquidActionSolidContainer: Wide-mouth HDPE JarLabel: Toxic Solid, Organic, N.O.S.Solid->ActionSolidSolventCheckSolvent Type?Liquid->SolventCheckHalogenatedHalogenated (DCM, Chloroform)SolventCheck->HalogenatedNonHalogenatedNon-Halogenated (MeOH, EtOAc)SolventCheck->NonHalogenatedActionHaloStream: Halogenated WasteContainer: HDPE CarboyHalogenated->ActionHaloActionNonHaloStream: Halogenated Waste(Due to solute Cl- content)NonHalogenated->ActionNonHaloCRITICAL OVERRIDEAcidsStrong Acids(Exothermic/Hydrolysis)OxidizersStrong Oxidizers(Fire Risk)

Figure 1: Waste segregation logic. Note that even if dissolved in non-halogenated solvents, the presence of the chlorinated solute mandates the "Halogenated" waste stream.

Part 3: The Disposal Workflow (Step-by-Step)

Phase 1: Packaging
  • Select Container: Use a chemically resistant container. High-Density Polyethylene (HDPE) is preferred over glass to prevent breakage, though amber glass is acceptable for small quantities.

  • Headspace: Leave at least 10% headspace in liquid containers to allow for thermal expansion.

  • Secondary Containment: Place the primary waste container inside a secondary tray to capture drips.

Phase 2: Labeling

Proper nomenclature is vital for the safety of waste handlers downstream. Do not use vague terms like "Waste" or "Trash."

  • Chemical Name: 2-Chloro-4-(3-piperidinyloxy)benzonitrile[4]

  • Hazards: Toxic, Irritant.[5]

  • Constituents: If in solution, list the solvent (e.g., "Dichloromethane 95%, Solute 5%").

Phase 3: Final Disposal (Vendor Handoff)

This compound cannot be treated on-site in most research labs. It must be transferred to a licensed Treatment, Storage, and Disposal Facility (TSDF).

  • Method: High-Temperature Incineration .

  • Why: The chlorine atom requires temperatures >1100°C to ensure complete destruction and prevent the formation of dioxins/furans. The nitrogen content requires NOx scrubbing.

Part 4: Emergency Contingencies (Spills)

If a spill occurs, the piperidine moiety makes the substance basic, while the nitrile presents toxicity risks.

Spill Response Protocol:

  • Evacuate & Ventilate: Clear the immediate area. Nitriles can release hazardous vapors.

  • PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles. Use a P100 respirator if powder is aerosolized.

  • Containment:

    • Solid: Cover with a damp paper towel to prevent dust generation, then scoop into a waste jar.

    • Liquid: Do NOT use acidic absorbents (like clay-based acid neutralizers). Use an inert absorbent like vermiculite, sand, or specific "Solvent/Organic" spill pads.

  • Decontamination: Wash the surface with a mild soap and water solution. Avoid bleach (hypochlorite can react with amines to form chloramines).

Part 5: Regulatory Compliance

US EPA (RCRA) Classification

While this specific intermediate may not have a unique "P" or "U" list code, it falls under general hazardous waste characteristics:

  • Waste Code: Likely D001 (Ignitable, if in solvent) or regulated as Hazardous Waste, Solid, N.O.S.

  • Halogen Content: The presence of Chlorine triggers "Halogenated Organic" requirements under RCRA Land Disposal Restrictions (LDR), generally prohibiting land disposal without prior incineration.

DOT Shipping Description (For Transport)

When shipping waste, use the following designation (consult your EHS officer for specific mass-based exemptions):

  • UN Number: UN 2811 (Solid) or UN 2810 (Liquid)

  • Proper Shipping Name: Toxic solids, organic, n.o.s. (2-Chloro-4-(3-piperidinyloxy)benzonitrile)

  • Class: 6.1 (Toxic)

  • Packing Group: III (Low to Medium Danger)

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 67170102 (Related Analog: 2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile). Retrieved from [Link]

  • U.S. Environmental Protection Agency. RCRA Hazardous Waste Identification. Retrieved from [Link]

  • American Chemical Society.Safety in Academic Chemistry Laboratories - Best Practices for Chemical Waste Disposal.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloro-4-(3-piperidinyloxy)benzonitrile

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